5-Aminoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAFAKRAAMSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209978 | |
| Record name | 5-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Aminoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
611-34-7 | |
| Record name | 5-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminoquinoline: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural framework has been extensively leveraged in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers in their scientific endeavors.
Chemical Structure and Identification
This compound consists of a quinoline bicyclic system with an amino group substituted at the C5 position. The presence of the amino group and the nitrogen atom in the quinoline ring significantly influences its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | quinolin-5-amine[1][2] |
| CAS Number | 611-34-7[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₈N₂[1][2][3][4][5][6] |
| Molecular Weight | 144.17 g/mol [1][2][3][4][8] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C=CC=N2 |
| InChI Key | XMIAFAKRAAMSGX-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Dark brown or yellow crystalline solid | [2][3][9] |
| Melting Point | 106-109 °C | [3][8] |
| Boiling Point | 310 °C | [8] |
| Solubility | Soluble in DMSO and Methanol | |
| pKa | 5.46 (at 20°C) | |
| logP | 1.2 | [1] |
Spectral Data
The spectral characteristics of this compound are essential for its identification and structural elucidation.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
¹H NMR Spectral Data (Representative) [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Specific peak assignments would require experimental data not fully available in the search results. |
¹³C NMR Spectral Data (Representative)
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments would require experimental data not fully available in the search results. |
Infrared (IR) Spectroscopy[9]
The IR spectrum of this compound reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (amino group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1580 | Strong | C=C stretch (aromatic ring) |
| 1350-1250 | Strong | C-N stretch (aromatic amine) |
UV-Vis Spectroscopy[10][11]
The UV-Vis absorption spectrum of this compound in ethanol typically exhibits characteristic peaks corresponding to its electronic transitions.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Specific absorption maxima would require experimental data not fully available in the search results. | Ethanol |
Synthesis of this compound
This compound is commonly synthesized through the reduction of 5-nitroquinoline. The Skraup synthesis is another classical method for obtaining the quinoline scaffold.
Experimental Protocol: Reduction of 5-Nitroquinoline
This protocol describes a general method for the synthesis of this compound by catalytic hydrogenation of 5-nitroquinoline.
Materials:
-
5-Nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (95%)
-
Hydrazine hydrate (80%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked round-bottom flask, dissolve 4.35 g (0.025 mol) of 5-nitroquinoline in 50 mL of 95% ethanol.
-
To this solution, add 0.50 g of 10% Pd/C catalyst.
-
While stirring the mixture, slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.
-
Concentrate the filtrate by evaporating a portion of the ethanol under reduced pressure.
-
Allow the concentrated solution to cool, which will induce the crystallization of the product.
-
Collect the solid product by filtration and recrystallize from an ethanol-water mixture to obtain pure this compound as a light brown solid.
Biological Activities and Mechanism of Action
This compound and its derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]
Anticancer Activity
Derivatives of this compound have been shown to exert anticancer effects through various mechanisms of action.
-
DNA Gyrase Inhibition: Certain quinolone derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting antibacterial effects.[10][11][12] This mechanism is also being explored for its potential in cancer therapy.
-
PARP Inhibition: 5-Aminoisoquinoline, a structural isomer, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13] PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with BRCA mutations.[14][15][16]
-
PI3K/Akt/mTOR Pathway Inhibition: Some imidazo[4,5-c]quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]
-
NQO1 Inhibition: Amino-quinoline-5,8-dione derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells, leading to mitochondrial dysfunction and apoptosis.[3][6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways targeted by this compound derivatives.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for assessing the anticancer activity of novel this compound derivatives.
Conclusion
This compound remains a molecule of high interest in contemporary chemical and pharmaceutical research. Its versatile structure allows for the synthesis of a diverse library of derivatives with significant therapeutic potential. The information compiled in this technical guide, from its fundamental chemical properties to its complex biological activities and the methodologies for their investigation, is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and materials science. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(611-34-7) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(611-34-7) IR Spectrum [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Aminoquinoline derivatives
An In-depth Technical Guide to the Synthesis of 5-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous compounds with significant applications in medicinal chemistry, materials science, and diagnostics. Their utility as precursors for antimalarial drugs, anti-cancer agents, and fluorescent probes has driven the development of diverse and robust synthetic methodologies.[1] This technical guide provides a comprehensive overview of the principal strategies for synthesizing this compound derivatives, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.
The primary synthetic approaches can be broadly categorized into two strategies:
-
Construction of the Quinoline Core followed by Functionalization: Classic methods like the Skraup, Doebner-von Miller, and Combes syntheses are employed to first build the quinoline ring system from aniline precursors. Subsequent electrophilic nitration at the C5-position, followed by reduction, yields the desired this compound.[2][3]
-
Direct Amination of a Pre-functionalized Quinoline Core: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the direct formation of a C-N bond at the C5-position of a 5-haloquinoline derivative.[4][5]
This guide will delve into these key methods, providing the necessary data and procedural details for practical application.
General Synthetic Strategies & Workflows
The selection of a synthetic route to a target this compound derivative depends on the availability of starting materials and the desired substitution pattern. The following diagram illustrates the logical flow of these synthetic strategies.
Caption: High-level workflow for major synthetic routes to 5-aminoquinolines.
Strategy 1: Quinoline Core Construction, Nitration, and Reduction
This classical, multi-step approach is fundamental for creating the this compound scaffold from basic building blocks.
Quinoline Core Synthesis
Several named reactions can be used to construct the quinoline ring from anilines.
-
Skraup Synthesis: This reaction condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[2][6] The reaction is often vigorous.[3]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[7][8]
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[9][10]
C5-Nitration of the Quinoline Core
Once the quinoline core is formed, electrophilic nitration introduces the nitro group, which is the precursor to the desired amine. Quinoline undergoes nitration under vigorous conditions, typically with a mixture of fuming nitric acid and fuming sulfuric acid, to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] The 5-nitro isomer can then be separated.[11]
Reduction of 5-Nitroquinoline to this compound
The final and most crucial step is the reduction of the 5-nitro group. This is the most common and direct method for preparing the parent this compound.[1] Several protocols are effective, with catalytic hydrogenation being a green and high-yielding option.
| Precursor | Reducing System | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference(s) |
| 5-Nitroquinoline | Catalytic Hydrogenation | 10% Pd/C | 95% Ethanol | Reflux | 90-91% | [1] |
| 5-Nitroquinoline | Hydrazine Hydrate | 10% Pd/C | 95% Ethanol | Reflux | ~91% | [1][12] |
| 5-Nitroquinoline | Iron Powder / Acid | Fe / HCl | Water/Ethanol | Heating | High Purity | [1] |
| 8-Nitroquinoline | Reduction | SnCl₂·2H₂O | Conc. HCl | 100°C, 1h | N/A | [13] |
This protocol details a highly efficient and environmentally friendly method for the preparation of this compound.
-
Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.
-
Catalyst and Reagent Addition: Add 0.50 g of 10% Pd/C catalyst to the mixture. Subsequently, add 2.65 g (0.045 mol) of 80% hydrazine hydrate.
-
Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC). The byproducts are primarily nitrogen gas and water.[1]
-
Work-up: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.
-
Isolation: Partially evaporate the ethanol from the filtrate under reduced pressure.
-
Purification: Cool the concentrated solution to induce crystallization. Collect the resulting solid and recrystallize from a 20 mL ethanol-water mixture to obtain this compound as a light brown solid (3.28 g, 91.11% yield).
Strategy 2: Direct C-N Cross-Coupling Reactions
For synthesizing N-substituted this compound derivatives, modern palladium- or copper-catalyzed cross-coupling reactions are exceptionally powerful. These methods start with a 5-haloquinoline (e.g., 5-bromoquinoline) and couple it directly with a desired amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[14] It is renowned for its high efficiency, mild reaction conditions, and broad substrate scope.[4] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | DTBNpP (L3) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 93 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | Diphenylamine | Pd(OAc)₂ (10) | Johnphos (L1) (20) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] | | 5-Bromo-8-(benzyloxy)quinoline | N-Methoxyaniline | Pd(OAc)₂ (5) | TTBP (L2) (10) | NaO-t-Bu | Toluene | 110-120°C, 24h | 87 |[4] |
-
Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (e.g., DTBNpP, 10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaO-t-Bu, 1.25 equiv). Add anhydrous toluene via syringe, followed by the amine coupling partner (1.25 equiv).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Then, heat the reaction in a preheated oil bath to 110-120°C. Maintain vigorous stirring for 24 hours or until TLC indicates completion.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the N-substituted-5-aminoquinoline derivative.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[17] While effective, classical Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols, including those using microwave irradiation, have made the conditions milder.[18]
| Aryl Halide | Amine | Copper Source | Ligand/Additive | Base | Solvent | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Bromaminic Acid | Various Amines | Copper(0) Powder | None | Phosphate Buffer | Water | Microwave, 2-30 min | Good-Excellent |[18] | | Aryl Iodides | N-Heterocycles | CuI | Acylhydrazone | K₂CO₃ | DMSO | 110°C | Moderate-High |[19] |
This protocol is adapted from a general procedure for the efficient coupling of amines with bromoanthraquinones and serves as a model for modern Ullmann reactions.
-
Setup: In a microwave process vial, combine the 5-haloquinoline (1.0 equiv), the desired amine (1.2-2.0 equiv), elemental copper powder (catalyst), and a suitable base (e.g., K₃PO₄) in an appropriate solvent (e.g., phosphate buffer or a high-boiling polar solvent like DMF).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (typically 5-30 minutes), monitoring pressure to ensure safety.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired product.
Conclusion
The synthesis of this compound derivatives is a well-established field with a range of reliable methods available to the modern chemist. The choice between a classical multi-step synthesis (core formation, nitration, reduction) and a direct cross-coupling approach (Buchwald-Hartwig, Ullmann) is dictated by factors such as starting material availability, cost, and the specific substitution pattern required on the final molecule. Catalytic reduction of 5-nitroquinoline remains the most direct route to the parent scaffold, while palladium-catalyzed Buchwald-Hartwig amination offers unparalleled efficiency and versatility for the synthesis of complex N-substituted derivatives under mild conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize these valuable chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. ias.ac.in [ias.ac.in]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 18. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Aminoquinoline: A Technical Guide
Introduction: 5-Aminoquinoline (5-AQ), a heterocyclic aromatic amine with the molecular formula C₉H₈N₂, is a key structural motif and versatile building block in medicinal chemistry and materials science. Its derivatives are widely explored for various pharmacological activities, including antimalarial and antimicrobial applications. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics and standardized protocols for analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small organic molecules, it provides the exact molecular weight and crucial information about the molecule's structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
Data Presentation: Mass Spectrometry
The primary mass spectral data for this compound are summarized below. The molecular ion peak confirms the molecular weight of the compound.
| m/z Value | Relative Intensity (%) | Assignment |
| 144 | 100.0 | [M]⁺ (Molecular Ion)[1][2][3] |
| 145 | 11.0 | [M+1]⁺ (Isotope Peak)[1][3] |
| 117 | 18.1 - 22.8 | [M-HCN]⁺[1][3] |
| 116 | 9.5 - 13.6 | [M-HCN-H]⁺[1][3] |
| 89 | 8.6 - 10.6 | [C₇H₅]⁺ Fragment[1][3] |
Interpretation:
-
The base peak at m/z 144 corresponds to the molecular ion [C₉H₈N₂]⁺, confirming the molecular weight of 144.17 g/mol .[2]
-
The peak at m/z 117 results from the characteristic loss of a hydrogen cyanide (HCN) molecule from the quinoline ring structure.
-
Other significant fragments provide further evidence for the aromatic ring system.
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for acquiring a low-resolution electron ionization mass spectrum for a small organic molecule like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer's m/z scale using a known reference compound that yields ions in the appropriate mass range.[4] External calibration is performed prior to analysis, though internal calibration can improve accuracy.[4]
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
-
Ionization: Ionize the sample using Electron Ionization (EI). A standard electron energy of 70 eV is typically used to induce fragmentation and generate a reproducible spectrum.[1]
-
Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.
-
Detection and Spectrum Generation: The detector measures the abundance of ions at each m/z value, and the data system generates the mass spectrum.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amino group and aromatic quinoline structure.
Data Presentation: Infrared Spectroscopy
The key IR absorption bands for this compound and their corresponding vibrational modes are presented below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Quinoline Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring |
Note: The exact positions of peaks can vary slightly depending on the sampling method (e.g., KBr pellet, ATR).[1]
Interpretation:
-
The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
Absorptions between 3100-3000 cm⁻¹ confirm the presence of C-H bonds within the aromatic system.
-
The peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the quinoline ring framework.
-
The presence of a C-N stretching band around 1350-1250 cm⁻¹ further supports the aromatic amine structure.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powder samples that requires minimal preparation.[5]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.[7]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]
-
Data Acquisition: Acquire the IR spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.[8]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Data Presentation: ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound (in CDCl₃) shows distinct signals for the six aromatic protons and the two amine protons.[3][9]
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) |
| 8.86 | H-2 | dd | J = 4.2, 1.6 |
| 8.14 | H-4 | dd | J = 8.6, 1.6 |
| 7.57 | H-8 | m | - |
| 7.48 | H-3 | dd | J = 8.4, 4.2 |
| 7.28 | H-7 | t | J ≈ 7.9 |
| 6.78 | H-6 | d | J ≈ 7.4 |
| 4.25 | -NH₂ | br s | - |
(Data based on 90 MHz spectrum in CDCl₃)[3]
Interpretation:
-
The downfield signals (δ > 8.0 ppm) are characteristic of protons on the pyridine ring of the quinoline system, which are deshielded by the electronegative nitrogen atom.
-
The protons on the benzene ring (H-6, H-7, H-8) appear at relatively higher fields.
-
The signal at 4.25 ppm is a broad singlet, characteristic of exchangeable amine (-NH₂) protons.[10] The integration of this peak corresponds to two protons.
-
The complex splitting patterns (e.g., doublet of doublets, dd) arise from proton-proton spin coupling, providing valuable information about which protons are adjacent to one another.
Data Presentation: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 153.0 | C-4 |
| 147.8 | C-2 |
| 145.9 | C-8a |
| 133.5 | C-5 |
| 129.5 | C-8 |
| 125.0 | C-7 |
| 121.2 | C-3 |
| 119.8 | C-4a |
| 108.9 | C-6 |
(Note: Assignments are predictive and based on typical chemical shifts for quinoline systems. Data sourced from spectral databases.)[1]
Interpretation:
-
The chemical shifts are consistent with an aromatic system containing both carbon-carbon and carbon-nitrogen bonds.
-
Carbons in the pyridine ring (e.g., C-2, C-4, C-8a) are generally found further downfield.
-
The carbon directly attached to the electron-donating amino group (C-5) is shielded compared to its unsubstituted counterpart, while adjacent carbons may show different effects.
Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set appropriate parameters, including the number of scans (ns), which can be low for ¹H NMR (e.g., 8 or 16), and a relaxation delay (d1) of 1-5 seconds to ensure full relaxation for quantitative analysis.[12]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (ns) is required (e.g., 128, 256, or more) to achieve a good signal-to-noise ratio.[13]
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are positive and have a proper baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm (¹H) and the carbon peak to 77.16 ppm (¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Integrated Spectroscopic Analysis Workflow
The combination of MS, IR, and NMR spectroscopy provides a comprehensive characterization of a molecule. The logical workflow for this integrated analysis is depicted below.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound by mass spectrometry, IR spectroscopy, and NMR spectroscopy provides complementary data that, when combined, allow for unambiguous structure confirmation and purity assessment. Mass spectrometry confirms the molecular formula, C₉H₈N₂. IR spectroscopy identifies the key functional groups, namely the primary aromatic amine and the quinoline ring system. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and overall structure. These techniques are indispensable tools for quality control and characterization in any research or development context involving this compound and its derivatives.
References
- 1. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Quinolinamine [webbook.nist.gov]
- 3. This compound(611-34-7) MS [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(611-34-7) 1H NMR spectrum [chemicalbook.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uiowa.edu [chem.uiowa.edu]
The Diverse Biological Activities of 5-Aminoquinoline Compounds: A Technical Guide for Drug Discovery
Introduction
5-Aminoquinoline, a derivative of the heterocyclic aromatic compound quinoline, serves as a pivotal structural motif in the realm of medicinal chemistry and drug development.[1][2] Its versatile framework allows for a wide range of chemical modifications, leading to the synthesis of derivatives with a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and development efforts.
Anticancer Activity
Derivatives of the quinoline scaffold have shown significant promise in oncology, acting through various mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[5] While much of the research has focused on the broader class of aminoquinolines, including 4-amino and 8-aminoquinoline derivatives, the 5-amino position also plays a crucial role in the development of potent anticancer agents.[3][6]
Mechanism of Action
The anticancer effects of aminoquinoline derivatives are often multifaceted. One of the key mechanisms involves the induction of programmed cell death, or apoptosis.[3][7] For instance, some derivatives trigger the intrinsic apoptotic pathway by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3 and caspase-9.[7][8]
Furthermore, aminoquinolines can act as lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH and volume, which can lead to the release of cathepsins into the cytosol. This process can trigger cytoplasmic vacuolization and ultimately activate the caspase cascade, resulting in apoptosis.[3]
Several signaling pathways crucial for cancer cell survival and proliferation are also targeted by aminoquinoline compounds. These include the inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and autophagy.[3] Some quinoline derivatives also inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, leading to increased oxidative stress and subsequent cell death.[5][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound derivatives and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji (Burkitt's lymphoma) | ~1-2 | [9] |
| 8-hydroxy-5-nitroquinoline (NQ) | Jurkat (T-cell leukemia) | ~2-3 | [9] |
| 7-aminoisoquinoline-5,8-quinone deriv. | Various human cancer cell lines | Varies | [7] |
| 5-aryl-8-aminoquinoline deriv. | MCF-7 (Breast cancer) | 5-8 | [6] |
| Quinoline-5-sulfonamide deriv. (3c) | C-32 (Amelanotic melanoma) | Comparable to Cisplatin | [10] |
| Quinoline-5-sulfonamide deriv. (3c) | A549 (Lung adenocarcinoma) | Comparable to Cisplatin | [10] |
| Quinoline-5-sulfonamide deriv. (3c) | MDA-MB-231 (Breast adenocarcinoma) | Comparable to Doxorubicin | [10] |
Note: The table includes data for closely related 5-substituted quinoline derivatives to provide a broader context of their potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[11]
Visualization: Anticancer Signaling Pathway
Caption: Proposed pathway for ROS-induced apoptosis by this compound derivatives.
Antimicrobial Activity
Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[12] Research has also explored other quinoline scaffolds, including this compound derivatives, for their potential to combat a range of microbial pathogens.[2][13]
Mechanism of Action
The primary antibacterial mechanism for the widely studied fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] For other this compound derivatives, such as Schiff bases, the mechanism may involve disruption of the bacterial cell wall or interference with essential enzymatic processes.[2] The lipophilicity of these compounds, often enhanced by complexation with metals, can facilitate their transport across microbial membranes to reach intracellular targets.[14]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Schiff base of this compound (3e) | E. coli | 23 mm | [13] |
| Schiff base of this compound (3e) | X. campertris | 20 mm | [13] |
| Schiff base of this compound (3e) | A. niger (fungus) | 68% inhibition | [13] |
| Schiff base of this compound (3f) | E. coli | 22 mm | [13] |
| Schiff base of this compound (3f) | X. campertris | 24 mm | [13] |
| 8AQ-Cu-5Nu Complex | P. shigelloides | 256 µg/mL (MIC) | [14] |
| 8AQ-Cu-5Iu Complex | S. dysenteriae | 25% inhibition at 256 µg/mL | [14] |
| Quinolone hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 µg/mL (MIC) | [15] |
Note: Data for related aminoquinoline derivatives are included to illustrate the antimicrobial potential of the scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration that prevents visible turbidity.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Grow the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization: Antimicrobial Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[16]
Mechanism of Action
The anti-inflammatory effects of some quinoline-related compounds are mediated through the inhibition of key inflammatory pathways. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[16][17] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[16][18] Additionally, some compounds can decrease levels of nitric oxide (NO) and other inflammatory mediators.[16]
Quantitative Data: Anti-inflammatory Effects
| Compound Class | Model | Effect | Reference |
| Quinoxaline derivative (DEQX) | In vivo inflammation model | Significant decrease in IL-1β and TNF-α levels | [18] |
| Quinoxaline derivative (OAQX) | In vivo inflammation model | Significant decrease in IL-1β and TNF-α levels | [18] |
| NIQBD | MTX-induced inflammation | Significant decrease in IL-1β and NF-κB levels | [16] |
| NIQBD | MTX-induced inflammation | Significant decrease in nitric oxide (NO) | [16] |
NIQBD (N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine) is a complex quinoline derivative.
Experimental Protocol: Griess Assay for Nitric Oxide
This assay quantifies nitrite (a stable product of NO) in biological samples as an indicator of NO production.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.
Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the this compound test compound.
-
Sample Collection: After a 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes at room temperature.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production by the test compound.[11]
Visualization: NF-κB Inflammatory Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminoquinoline's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of the Molecular Interactions and Biological Effects of 5-Aminoquinoline and Its Derivatives
Introduction
This compound and its structural analogs, particularly 5-aminoisoquinoline-1-one (5-AIQ), have emerged as a significant class of bioactive molecules with diverse therapeutic potential. Initially recognized for their role as intermediates in the synthesis of pharmaceuticals like antimalarial and antibacterial agents, their mechanism of action has been elucidated to encompass a range of molecular targets, making them promising candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its derivatives in biological systems, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerases (PARPs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.
Core Mechanism of Action: PARP Inhibition
The primary and most extensively studied mechanism of action for this compound and its derivatives is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, with a particular potency against PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, where it detects DNA single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on acceptor proteins, a process crucial for the recruitment of DNA repair machinery.
By inhibiting PARP-1, this compound derivatives disrupt the repair of DNA damage. This disruption has profound implications, particularly in cancer therapy, where it can lead to the accumulation of DNA lesions and subsequent cell death, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Signaling Pathway: PARP-1 Inhibition and NF-κB Downregulation
One of the critical downstream effects of PARP-1 inhibition by this compound is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and immune responses. The inhibition of PARP-1 by compounds like 5-AIQ leads to a reduction in NF-κB activity, which in turn downregulates the expression of various pro-inflammatory genes, including cytokines and adhesion molecules. This anti-inflammatory effect contributes to the therapeutic potential of this compound derivatives in a range of inflammatory conditions.
Caption: PARP-1 inhibition by this compound disrupts DNA repair and downregulates NF-κB signaling.
Anticancer Mechanisms
Beyond PARP inhibition, aminoquinolines exhibit anticancer properties through various other mechanisms, often in a synergistic manner. These include the induction of apoptosis and interference with critical cell signaling pathways that regulate cell growth, proliferation, and survival.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies have implicated aminoquinolines in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting key components of this cascade, aminoquinolines can effectively suppress tumor growth.
Caption: Aminoquinolines inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
Signaling Pathway: ATM-ATR/p53/p21 Activation
Aminoquinolines can also induce DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway. This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and allowing for DNA repair or, if the damage is too severe, apoptosis.
Caption: Aminoquinolines can induce DNA damage, activating the ATM/ATR-p53 pathway.
Antimalarial Mechanism of Action
In the context of malaria, the mechanism of action of aminoquinolines, such as chloroquine, is distinct from their anticancer effects. The primary target is the digestive vacuole of the Plasmodium parasite. The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with heme detoxification by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of free heme is toxic to the parasite, leading to its death.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound and its derivatives against various biological targets.
Table 1: PARP-1 Inhibitory Activity
| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |
| 5-Aminoisoquinolin-1-one (5-AIQ) | 240 | Semi-purified PARP-1 | |
| Quinoxaline Derivative 8a | 2.31 | Colorimetric PARP-1 assay | |
| Quinoxaline Derivative 5 | 3.05 | Colorimetric PARP-1 assay | |
| Olaparib (Reference) | 4.40 | Colorimetric PARP-1 assay |
Table 2: Anticancer Activity
| Compound | IC50 (µM) | Cell Line | Reference |
| Quinoxaline Derivative 5 | 2.57 | MDA-MB-436 (Breast Cancer) | |
| Olaparib (Reference) | 8.90 | MDA-MB-436 (Breast Cancer) | |
| PQQ | 0.064 | HL-60 (Leukemia) |
Table 3: Antimalarial Activity
| Compound | IC50 (nM) | P. falciparum Strain | Reference |
| 4-Aminoquinoline Derivative 18 | 5.6 | W2 (CQ-resistant) | |
| 4-Aminoquinoline Derivative 4 | 17.3 | W2 (CQ-resistant) | |
| Chloroquine (Reference) | 382 | W2 (CQ-resistant) | |
| 4-Aminoquinoline Derivative 3e | 1.0 | K1 (CQ-resistant) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are summarized protocols for key in vitro assays.
PARP-1 Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound (at various concentrations), recombinant PARP-1 enzyme, and biotinylated NAD+.
-
Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARP-1 reaction to proceed.
-
Detection: Wash the wells and add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor.
-
Cell Culture: Use a stable cell line (e.g., HEK293) containing an NF-κB response element-driven luciferase reporter gene.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound for a specified period.
-
Stimulation: Induce NF-κB activation using a stimulant such as TNF-α.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.
Caption: Workflow for a typical NF-κB luciferase reporter assay.
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells and the drug dilutions.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate.
-
Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Measure the radioactivity of each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 value.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily driven by their potent inhibition of PARP-1. This activity, coupled with their ability to modulate other critical signaling pathways such as PI3K/Akt/mTOR and ATM-ATR/p53, underscores their promise in the development of novel anticancer and anti-inflammatory agents. Furthermore, the well-established antimalarial properties of the broader aminoquinoline class highlight the diverse biological activities of this scaffold. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound-based compounds.
Solubility and stability of 5-Aminoquinoline in different solvents
An In-depth Technical Guide on the Solubility and Stability of 5-Aminoquinoline
Introduction
This compound (5-AQ) is an aromatic amine and a derivative of quinoline, a heterocyclic aromatic compound. Its structure, featuring a hydrophobic quinoline core and a polar amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides. For researchers, scientists, and drug development professionals, a thorough understanding of 5-AQ's physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective application in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It consolidates available data, outlines predictive behaviors based on its chemical structure, and provides detailed experimental protocols for determining these critical parameters.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties fundamentally influence its solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder or granules | [2] |
| Melting Point | 106-109 °C | [2] |
| Boiling Point | 310 °C | [2] |
| pKa | 5.46 (at 20°C) | [2] |
| SMILES | C1=CC(=C2C=CC=NC2=C1)N | [1] |
| InChIKey | XMIAFAKRAAMSGX-UHFFFAOYSA-N | [1] |
Solubility Profile of this compound
Predicted and Qualitative Solubility
The presence of the amino group suggests that 5-AQ will exhibit enhanced solubility in polar protic solvents through hydrogen bonding. Its solubility is also expected to be significant in polar aprotic solvents capable of solvating the aromatic system and the polar functional group. Conversely, its inherent aromatic character limits its solubility in highly polar solvents like water, while its polarity restricts solubility in non-polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amino group can form hydrogen bonds with the solvent.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | These solvents effectively solvate both the polar amino group and the aromatic quinoline system.[2][3] |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of 5-AQ is too high for significant interaction with non-polar solvents.[3] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility is expected to increase in acidic solutions (pH < pKa of 5.46) where the amino group is protonated, forming a more soluble salt.[3] |
Quantitative Solubility of a Structurally Related Compound
To provide a quantitative perspective, the table below presents solubility data for 5-chloro-8-hydroxyquinoline, a structurally analogous compound. These values, measured in mole fraction at 298.15 K (25 °C), illustrate the typical solubility trends in various solvent classes.
Table 2: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K
| Solvent | Mole Fraction Solubility (x₁) |
| 1,4-Dioxane | 0.0751 |
| 2-Ethoxyethanol | 0.0333 |
| n-Propyl Acetate | 0.0297 |
| 2-Methoxyethanol | 0.0291 |
| Ethyl Acetate | 0.0269 |
| Acetone | 0.0200 |
| n-Propyl Alcohol | 0.0076 |
| Ethanol | 0.0058 |
| Methanol | 0.0042 |
Data sourced from a study on 5-chloro-8-hydroxyquinoline and is provided for illustrative purposes only.[4]
Stability Profile of this compound
The stability of this compound is a critical factor for its storage and application. Degradation can occur through several pathways, influenced by pH, temperature, light, and the presence of oxidizing agents.
Influence of pH and Temperature
Aromatic amines can be susceptible to degradation, especially at non-optimal pH values and elevated temperatures. For structurally related amino-containing compounds like 5-aminolevulinic acid (ALA), stability is highly pH-dependent, with rapid degradation observed at physiological pH (7.4) and higher temperatures.[5][6][7] ALA solutions are most stable at acidic pH (around 4.0) and low temperatures (4 °C).[5] A similar trend can be anticipated for this compound. The amino group can be susceptible to oxidation, which may be accelerated at neutral or basic pH and higher temperatures.
Photostability
Quinoline and its derivatives can be sensitive to light. Exposure to UV radiation can lead to photochemical reactions, including oxidation and polymerization. Therefore, it is recommended to store this compound and its solutions protected from light.
Oxidative Stability
The amino group on the quinoline ring is an electron-donating group, making the molecule susceptible to oxidation.[8] Contact with strong oxidizing agents or prolonged exposure to air can lead to the formation of colored degradation products, potentially through the formation of oligomers or phenazine-like units.[8] It is noted as being air-sensitive.[2]
Table 3: Summary of this compound Stability Characteristics
| Condition | Potential Effect | Rationale and Recommendations |
| pH | Degradation at neutral to high pH. | The unprotonated amino group is more susceptible to oxidation. Stock solutions should ideally be prepared in slightly acidic buffers and used promptly.[5] |
| Temperature | Accelerated degradation at elevated temperatures. | Degradation reactions follow first-order kinetics and are temperature-dependent.[5] Store stock solutions at low temperatures (e.g., 4 °C) for short-term use or frozen for long-term storage. |
| Light | Potential for photodegradation. | The aromatic system can absorb UV light, leading to degradation. Store the solid compound and its solutions in amber vials or otherwise protected from light.[9] |
| Oxygen/Oxidants | Susceptible to oxidation. | The amino group can be readily oxidized.[8] Store under an inert atmosphere (e.g., Argon, Nitrogen) and avoid contact with strong oxidizing agents.[2] |
Experimental Protocols
Detailed and validated experimental methods are essential for accurately determining the solubility and stability of this compound.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
This compound solid
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid by either centrifugation or by filtering through a chemically compatible syringe filter. This step must be performed carefully to avoid temperature changes that could alter solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the saturated filtrate with a known volume of solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is the solubility of this compound in that solvent at the specified temperature, typically reported in mg/mL or molarity.
Protocol: Stability-Indicating Assay using HPLC
This protocol assesses the stability of this compound in solution under various stress conditions.
Materials and Equipment:
-
This compound
-
Buffers of different pH values (e.g., pH 2, pH 7, pH 9)
-
3% Hydrogen Peroxide (for oxidative stress)
-
HPLC system with a UV or PDA detector
-
Temperature-controlled chambers/water baths
-
Photostability chamber with controlled light/UV exposure
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid/Base Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Store vials at a set temperature (e.g., 60 °C).
-
Oxidative Stress: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store vials of the stock solution at an elevated temperature (e.g., 60 °C) and in a refrigerator (e.g., 4 °C) as a control.
-
Photostability: Expose vials of the stock solution to a controlled light source as per ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial. Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. This method must be capable of separating the intact this compound peak from all potential degradation product peaks. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Analyze each sample by HPLC. Record the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify the major degradation products.
-
Visualized Experimental Workflow
The following diagram illustrates the integrated workflow for assessing the solubility and stability of this compound.
Caption: Workflow for determining the solubility and stability of this compound.
References
- 1. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 611-34-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminoquinoline and its isomers' fundamental differences
An In-depth Technical Guide to 5-Aminoquinoline and its Isomers: Fundamental Differences
Introduction
Aminoquinolines are a class of aromatic heterocyclic compounds derived from quinoline through the substitution of a hydrogen atom with an amino group (-NH₂). The position of this amino group on the quinoline ring system gives rise to seven possible constitutional isomers, each with a unique set of physicochemical properties, reactivity, and biological activities. These differences are fundamental to their applications, which span from cornerstone antimalarial drugs to advanced fluorescent probes and versatile chemical building blocks.
This technical guide provides a detailed comparison of this compound and its key isomers, focusing on the core differences that are critical for researchers, scientists, and drug development professionals. The document outlines their synthesis, physicochemical characteristics, reactivity, and biological significance, presenting quantitative data in comparative tables and illustrating key processes with diagrams.
Core Structures
The fundamental difference between the isomers lies in the position of the amino group on the bicyclic quinoline structure. The quinoline ring is numbered starting from the nitrogen atom, proceeding around the nitrogen-containing ring and then the carbocyclic ring. This guide will focus on the most prominent and well-studied isomers: 3-aminoquinoline, 4-aminoquinoline, this compound, 6-aminoquinoline, and 8-aminoquinoline.
Caption: Figure 1. Numbering of the Quinoline Ring and Structure of this compound.
Physicochemical Properties: A Comparative Analysis
The position of the amino group significantly influences the electronic distribution within the aromatic system, which in turn dictates properties such as melting point, pKa, and solubility. While all isomers share the same molecular formula (C₉H₈N₂) and molar mass (144.17 g/mol ), their physical properties vary considerably.
Table 1: Comparative Physicochemical Properties of Aminoquinoline Isomers
| Property | 3-Aminoquinoline | 4-Aminoquinoline | This compound | 6-Aminoquinoline | 8-Aminoquinoline |
| CAS Number | 580-17-6 | 578-68-7 | 611-34-7[1] | 580-15-4[2] | 578-66-5[3] |
| Appearance | Crystalline Powder | Crystalline Powder | Yellow Crystalline Solid[4] | Light Yellow Crystals[5] | Pale Yellow Solid[3] |
| Melting Point (°C) | 92-94 | 153-156 | 109-111 | 114 | 65[3] |
| pKa | 5.03 | 9.17 | 5.57 | 5.82 | 3.99 |
| Water Solubility | Soluble | Soluble | Low | Sparingly Soluble | Low[6] |
| Solubility in Organics | Soluble in ethanol, chloroform[7] | Soluble in polar solvents | Soluble in ethanol, DMSO | Soluble in benzene | Soluble in ethanol, DMSO[6] |
Note: pKa and solubility values are compiled from various sources and can vary slightly based on experimental conditions.
Synthesis of Aminoquinoline Isomers
The synthetic routes to aminoquinoline isomers are diverse and often isomer-specific. The most common strategies involve either the reduction of a corresponding nitroquinoline or cyclization reactions like the Skraup synthesis.
General Synthesis Pathway: Reduction of Nitroquinolines
A prevalent method for synthesizing aminoquinolines is the reduction of the corresponding nitroquinoline precursor. This can be achieved using various reducing agents.
Caption: Figure 2. General workflow for the synthesis of aminoquinolines via reduction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [8]
-
Setup: To a 100 mL three-necked flask, add 50 mL of 95% ethanol, 4.35 g (0.025 mol) of 5-nitroquinoline, 0.50 g of 10% Pd/C catalyst, and 2.65 g (0.045 mol) of 80% hydrazine hydrate.[8]
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.
-
Isolation: Partially evaporate the ethanol from the filtrate and allow it to cool.
-
Purification: The resulting solid is recrystallized from an ethanol-water mixture to yield light brown crystals of this compound. The reported yield is approximately 91%.[8]
Protocol 2: Synthesis of 6-Aminoquinoline via Skraup Reaction and Subsequent Reduction [5]
-
Step A (Skraup Reaction): In a 250 mL three-necked flask, slowly add 79 mL of concentrated sulfuric acid to 65 mL of glycerol, keeping the temperature below 70°C.
-
Add 40 g (0.29 mol) of 4-nitroaniline in portions. Heat the reaction to 85°C for 40 minutes.
-
Add a solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water dropwise over 20 minutes.
-
Slowly heat the mixture to 135°C and react for 4 hours until TLC shows the disappearance of starting material.[5]
-
Cool to room temperature, pour the reaction mixture into ice water, and adjust the pH to 3-4 with saturated sodium hydroxide solution.
-
Filter the precipitate, wash with water until neutral, and dry to obtain 6-nitroquinoline.[5]
-
Step B (Reduction): In a reaction vessel, combine 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.[5]
-
Heat the mixture in an oil bath for 6 hours.
-
After cooling and filtering, concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (ethyl acetate-petroleum ether) to obtain 6-aminoquinoline as light yellow crystals (71% yield).[5]
Protocol 3: Synthesis of 8-Aminoquinoline via Nitration and Reduction [3]
-
Nitration: Quinoline is nitrated to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Separation: The isomers are separated by distillation and sublimation.[3]
-
Reduction: The isolated 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline.[3] An alternative method involves the amination of 8-chloroquinoline.[3]
Fundamental Differences in Reactivity and Biological Activity
The location of the electron-donating amino group dramatically alters the electronic properties of the quinoline system, leading to distinct reactivity patterns and biological functions.
Caption: Figure 3. Logical relationship between isomer structure and primary biological role.
4-Aminoquinolines
The 4-aminoquinoline scaffold is the backbone of some of the most famous antimalarial drugs, including chloroquine and amodiaquine.[9]
-
Mechanism of Action: These compounds are thought to act by accumulating in the acidic food vacuole of the malaria parasite.[10] There, they complex with ferriprotoporphyrin IX (hematin), preventing its detoxification through polymerization into hemozoin. This buildup of toxic hematin leads to parasite death.[10] The presence of a 7-chloro group is often crucial for this activity.[10]
-
Applications: Primarily used as blood schizontocidal agents against Plasmodium species.[11]
8-Aminoquinolines
This class, including primaquine and tafenoquine, is unique in its ability to target the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing malarial relapse.[3][12][13]
-
Mechanism of Action: The mechanism is not fully elucidated but is believed to involve metabolic activation to electrophilic quinone-imine intermediates. These metabolites may generate reactive oxygen species and interfere with the parasite's mitochondrial electron transport chain.[11][13]
-
Applications: Used for the radical cure of relapsing malaria.[13] Derivatives are also explored as chemosensors for metal ions and as directing groups in organic synthesis.[3][14]
5-Aminoquinolines
This compound and its derivatives exhibit a broad spectrum of biological activities and serve as important synthetic intermediates.
-
Biological Activity: Derivatives have shown promising antibacterial activity, often by inhibiting DNA gyrase.[15] They also possess antifungal and anticancer properties.[16] A series of 5-aryl-8-aminoquinoline derivatives showed potent activity against Plasmodium falciparum.[17]
-
Applications: It is a key building block for pharmaceuticals and is used to create organic fluorescent molecules with push-pull electronic structures, making them sensitive probes for their microenvironment.[8][18]
6-Aminoquinolines
6-Aminoquinoline is a valuable intermediate in medicinal chemistry.
-
Biological Activity: It is a precursor for compounds screened for antimalarial activity and is used in the preparation of diaminopyrimidine derivatives that act as 5-HT4 receptor agonists.[2][5]
-
Applications: Used as an internal standard in HPLC analysis and as a fluorescent derivatizing agent for biochemicals.[2]
Conclusion
The fundamental differences among aminoquinoline isomers, dictated solely by the position of the amino substituent, give rise to a remarkable diversity in their chemical and biological profiles. The 4- and 8-amino isomers are cornerstones of antimalarial therapy, with distinct mechanisms and targets within the parasite life cycle. In contrast, 5- and 6-aminoquinolines serve as versatile platforms for the development of new therapeutics, including antibacterials and anticancer agents, as well as functional materials like fluorescent dyes. A thorough understanding of these structure-property and structure-activity relationships is essential for leveraging the full potential of the aminoquinoline scaffold in drug discovery and materials science.
References
- 1. This compound CAS#: 611-34-7 [m.chemicalbook.com]
- 2. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [iris.who.int]
- 12. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemimpex.com [chemimpex.com]
Unlocking Therapeutic Potential: A Technical Guide to 5-Aminoquinoline Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Derivatives of this heterocyclic core are actively being investigated for their potential to address a range of therapeutic needs, from infectious diseases to cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their multifaceted mechanism of action involves the modulation of several key signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroxoline (5-amino-8-hydroxyquinoline) | Raji (B-cell lymphoma) | 0.438 | [1] |
| HL60 (leukemia) | 0.23 | [1] | |
| DHL-4 (lymphoma) | 0.31 | [1] | |
| Panc-1 (pancreatic cancer) | 0.87 | [1] | |
| A2780 (ovarian cancer) | 0.45 | [1] | |
| 11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (liver cancer) | 3.3 µg/mL | [2] |
| HCT-116 (colon cancer) | 23 µg/mL | [2] | |
| MCF-7 (breast cancer) | 3.1 µg/mL | [2] | |
| A549 (lung cancer) | 9.96 µg/mL | [2] | |
| Chloroquine Fumardiamide Derivatives | MCF-7, H460, HCT-116, SW620 | Low µM range | [3] |
| Mefloquine Fumardiamides | MCF-7, H460, HCT-116, SW620 | Low µM range | [3] |
| 6-Bromo-5-nitroquinoline | C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma) | Active, comparable to 5-FU | [4] |
| 6,8-Diphenylquinoline | C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma) | Active, comparable to 5-FU | [4] |
| Amino-quinoline-5,8-dione derivative 6d | HeLaS3 (cervical cancer) | 0.59 | [5] |
| KB-vin (multidrug-resistant) | 1.52 | [5] | |
| Amino-quinoline-5,8-dione derivative 7d | HeLaS3 (cervical cancer) | 0.87 | [5] |
| KB-vin (multidrug-resistant) | 1.01 | [5] | |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (colon), HL-60 (leukemia) | 0.314 - 4.65 µg/cm³ | [6] |
Key Anticancer Targets and Signaling Pathways
1. NF-κB Signaling Pathway:
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Some this compound derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes: 5-Aminoquinoline as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoquinoline (5-AQ) is a fluorescent aromatic compound that has garnered significant interest as a versatile platform for the development of chemosensors for metal ion detection.[1] Quinoline derivatives are known for their potential applications in various fields, including the synthesis of dyes and drugs, and as sensitive probes for their microenvironment.[1] The presence of the amino group in 5-AQ provides a site for functionalization, allowing for the design of probes with enhanced selectivity and sensitivity towards specific metal ions. The interaction of 5-AQ and its derivatives with metal ions can lead to significant changes in their photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a basis for their use in sensing applications.[2] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection of metal ions.
Principle of Detection
The primary mechanism behind the fluorescence sensing of metal ions by this compound and its derivatives often involves Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the 5-AQ probe may be quenched through processes such as photoinduced electron transfer (PET). Upon chelation with a metal ion, the lone pair of electrons involved in the quenching process become engaged in coordination, inhibiting PET and leading to a significant enhancement of the fluorescence intensity.[2] Other mechanisms, such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), can also play a role in the fluorescence response.[2][3]
Quantitative Data Summary
The performance of this compound and its derivatives as fluorescent probes for various metal ions is summarized in the table below. This data highlights the selectivity and sensitivity of these probes.
| Probe/Derivative Name | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism | Reference |
| This compound (5AQ) | Ag⁺ | Not Specified | Not Specified | 1:1 | Charge Transfer | [1] |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement | [2][4] |
| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence | [2] |
| Aminoquinoline Based Sensor | Pb²⁺, Al³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Note: "Not specified" indicates that the data was not available in the cited sources. The development of novel this compound derivatives is an active area of research, and new probes with improved characteristics are continuously being reported.[6][7]
Experimental Protocols
The following are generalized protocols for the application of this compound as a fluorescent probe for metal ion detection. These should be optimized for specific experimental conditions and probe characteristics.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (reagent grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in a suitable volume of anhydrous DMSO or ethanol to prepare a stock solution of a desired concentration (e.g., 1-10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light, to prevent degradation.
Protocol 2: Fluorometric Titration for Metal Ion Detection
This protocol outlines the procedure for performing a fluorometric titration to determine the concentration of a target metal ion.
Materials and Equipment:
-
This compound stock solution (from Protocol 1)
-
Stock solutions of various metal ion salts (e.g., nitrates or perchlorates) in deionized water (e.g., 10 mM)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the this compound probe (e.g., 10 µM) in the chosen buffer solution.
-
Blank Measurement: Transfer the working solution to a quartz cuvette and record its fluorescence emission spectrum. This will serve as the baseline fluorescence.
-
Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe solution.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. From this titration curve, the linear range, sensitivity, and binding stoichiometry (using methods like Job's plot) can be determined. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[2]
Protocol 3: Competition Experiment for Selectivity Assessment
This experiment is crucial to evaluate the selectivity of the this compound probe for the target metal ion in the presence of other potentially interfering ions.
Materials and Equipment:
-
Same as Protocol 2, with the addition of stock solutions of various interfering metal ions.
Procedure:
-
Preparation of Mixed Solution: Prepare a solution containing the this compound probe and a specific concentration of the target metal ion.
-
Addition of Interfering Ions: To this solution, add a concentration of a potentially interfering metal ion (typically in excess, e.g., 10-fold or 100-fold higher concentration than the target ion).
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the mixed solution.
-
Comparison: Compare the fluorescence intensity of the solution containing the target ion and the interfering ion with the intensity of the solution containing only the target ion. A minimal change in fluorescence indicates high selectivity for the target ion.
-
Repeat: Repeat steps 2-4 for all potential interfering metal ions to be tested.
Visualizations
Signaling Pathway
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway for a this compound-based probe.
Experimental Workflow
Caption: General experimental workflow for metal ion detection using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Application of 5-Aminoquinoline in Antimalarial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous discovery and development of novel antimalarial agents. The 5-aminoquinoline scaffold has emerged as a promising chemotype in the pursuit of new therapeutics. As a privileged structure in medicinal chemistry, derivatives of this compound have demonstrated potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound-based antimalarial drug candidates.
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for many quinoline-based antimalarials, including this compound derivatives, is the inhibition of heme detoxification in the parasite's food vacuole.[1][2] During the intraerythrocytic stage of its lifecycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, inert crystal known as hemozoin (malaria pigment).[1][2] this compound derivatives are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization.[3] This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately results in parasite death.
Figure 1: Proposed mechanism of action of this compound derivatives.
Quantitative Data
The following tables summarize the in vitro antiplasmodial activity, in vivo efficacy, and cytotoxicity of selected this compound derivatives from various studies.
Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| 5-Aryl-8-aminoquinoline (4bc) | CQ-resistant | 5-8 (TI) | [4] |
| 5-Aryl-8-aminoquinoline (4bd) | CQ-resistant | 5-8 (TI) | [4] |
| 5-Aryl-8-aminoquinoline (4be) | CQ-resistant | 5-8 (TI) | [4] |
| Quinoline Derivative (4b) | P. falciparum | 0.46 (µg/mL) | [5] |
| Quinoline Derivative (4g) | P. falciparum | 0.30 (µg/mL) | [5] |
| Quinoline Derivative (4i) | P. falciparum | 0.014 (µg/mL) | [5] |
| Quinoline Derivative (12) | P. falciparum | 0.46 (µg/mL) | [5] |
| TDR 58845 | 3D7 (CQ-sensitive) | < 0.012 | [6] |
| TDR 58845 | W2 (CQ-resistant) | 0.00552 - 0.0898 | [6] |
| TDR 58846 | 3D7 (CQ-sensitive) | < 0.012 | [6] |
| TDR 58846 | W2 (CQ-resistant) | 0.00552 - 0.0898 | [6] |
TI: Therapeutic Index
Table 2: In Vivo Efficacy of this compound Derivatives in Plasmodium berghei Infected Mice
| Compound ID | Dose (mg/kg/day) | Administration Route | % Parasitemia Suppression (Day 4) | Mean Survival Time (Days) | Reference |
| TDR 58845 | 40 | Oral | >90% | >30 (Cure) | [6] |
| TDR 58846 | 40 | Oral | >90% | >30 (Cure) | [6] |
| (S)-pentyl quinoline | 9 | Not Specified | Significantly lower than control | Similar to Mefloquine | [7] |
| (S)-heptyl quinoline | 9 | Not Specified | Significantly lower than control | Similar to Mefloquine | [7] |
Table 3: Cytotoxicity of Quinoline Derivatives Against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 | 3.3 (µg/mL) | |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 | 23 (µg/mL) | |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | 3.1 (µg/mL) | |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 | 9.96 (µg/mL) | |
| 7-chloroquinoline derivative (9) | MCF-7 | < 50 | |
| 7-chloroquinoline derivative (9) | HCT-116 | < 50 | |
| 7-chloroquinoline derivative (9) | HeLa | < 50 | |
| 4-aminoquinoline hydrazone (1) | MDBK | 147 (SI) | |
| 4-aminoquinoline hydrazone (1) | HepG2 | 34 (SI) | |
| 4-aminoquinoline hydrazone (2) | MDBK | 101 (SI) | |
| 4-aminoquinoline hydrazone (2) | HepG2 | 58 (SI) | |
| Salinomycin derivatives | MRC-5 | Significantly less toxic than Salinomycin |
SI: Selectivity Index (IC50 mammalian cells / IC50 parasite)
Experimental Protocols
Synthesis of this compound Derivatives
The following is a representative protocol for the synthesis of 7-chloroquinoline derivatives, which can be adapted for the synthesis of various this compound analogues. The key step is a nucleophilic aromatic substitution (SNAr) reaction.
Ultrasound-Assisted Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives
-
Reaction Setup: In a suitable reaction vessel, mix 4,7-dichloroquinoline (1.0 eq) with the desired amine (e.g., o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole) (1.0 eq) in ethanol (15 mL).
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and reflux for 30 minutes at ambient temperature.
-
Work-up: Monitor the reaction completion using thin-layer chromatography (TLC). After completion, add chloroform (150 mL) as an organic solvent.
-
Extraction: Wash the mixture with 1N NaOH (150 mL) to separate the organic and aqueous layers.
-
Purification: Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum. It relies on the intercalation of the fluorescent dye SYBR Green I into parasitic DNA.
Figure 2: Workflow for the in vitro SYBR Green I antimalarial assay.
Protocol:
-
Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds in culture medium. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Parasite Culture: Add synchronized P. falciparum culture (ring-stage) at a parasitemia of 0.5% and a hematocrit of 2.5% to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature, and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assay (4-Day Suppressive Test - Peter's Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Figure 3: Workflow for the in vivo 4-day suppressive antimalarial test.
Protocol:
-
Infection: Infect mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Administer the test compound orally or by another appropriate route once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Monitor the mice for survival, and calculate the mean survival time for each group.
Heme Polymerization Inhibition Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Protocol:
-
Plate Preparation: In a 96-well plate, add the test compounds at various concentrations.
-
Hemin Solution: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: Add the hemin solution to each well, followed by an acidic buffer (e.g., acetate buffer, pH 4.8) to initiate polymerization.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: After incubation, centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant and wash the pellet. Dissolve the pellet in a known volume of NaOH or another suitable solvent.
-
Absorbance Reading: Measure the absorbance of the dissolved β-hematin at a wavelength of approximately 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization for each compound concentration compared to a no-drug control. Determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of compounds against mammalian cell lines, which is crucial for determining the selectivity index.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, MRC-5) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value.
Conclusion
This compound derivatives represent a promising class of compounds in the ongoing search for new antimalarial therapies. Their potent activity against both drug-sensitive and resistant P. falciparum strains, coupled with a well-characterized mechanism of action, makes them attractive candidates for further development. The protocols and data presented in this document provide a framework for researchers to synthesize, screen, and evaluate novel this compound analogues. Future efforts should focus on optimizing the therapeutic index of these compounds by enhancing their efficacy while minimizing their cytotoxicity to host cells. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will also be critical for advancing the most promising candidates toward clinical development.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
5-Aminoquinoline: A Versatile Scaffold for the Development of Novel Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoquinoline is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been extensively explored and have led to the development of a wide array of therapeutic agents with applications in treating infectious diseases and cancer. The unique structural features of the this compound core allow for facile modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth overview of the applications of this compound as a building block in drug discovery, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.
Applications in Drug Discovery
The this compound scaffold is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of therapeutic potential.
Antimicrobial Agents
Quinolone-based compounds have long been a cornerstone of antibacterial therapy. Derivatives of this compound have shown potent activity against a range of bacterial pathogens. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair. By targeting this enzyme, this compound derivatives disrupt critical cellular processes, leading to bacterial cell death.
Anticancer Agents
The development of this compound derivatives as anticancer agents is a rapidly advancing field. These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including:
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality. Several this compound-based compounds have been identified as potent PARP-1 inhibitors.
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways, leading to the activation of caspases and the execution of the apoptotic cascade.
-
NQO1 Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in cancer cells. Some this compound derivatives can act as inhibitors of NQO1, leading to increased oxidative stress and selective killing of cancer cells.
Quantitative Data
The biological activity of several this compound derivatives has been quantified, with key data summarized in the tables below.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5f | MDA-MB-231 (Breast) | ~2 | G2/M cell cycle arrest, Apoptosis induction[1] |
| 5h | MDA-MB-231 (Breast) | ~2 | G2/M cell cycle arrest, Apoptosis induction[1] |
| Compound 8a | PARP-1 | 0.036 | PARP-1 Inhibition[2] |
| Compound 13 (VR23) | MDA-MB-231 (Breast) | Not specified | Cytotoxicity |
| Compound 82 | NQO1-dependent | 0.59 - 1.52 | NQO1 Inhibition, Mitochondrial dysfunction[3] |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 8-Hydroxyquinoline derivative 11 | S. aureus | 6.25 | Not specified |
| 8-Hydroxyquinoline derivative 12 | E. coli | 12.5 | Not specified |
| Fluoroquinolone analogue 5c | MRSA | Not specified | 29-35[4] |
| Fluoroquinolone analogue 5d | S. aureus | Not specified | 29-35[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-8-hydroxyquinoline
This protocol describes the synthesis of 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline via a reduction reaction.
Materials:
-
5-nitro-8-hydroxyquinoline
-
Isopropanol
-
10% Palladium on carbon (Pd/C) catalyst
-
80% Hydrazine hydrate aqueous solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 5-nitro-8-hydroxyquinoline and isopropanol as the solvent.
-
Add the 10% Pd/C catalyst to the mixture. The recommended ratio is 25g of catalyst per 1 mole of 5-nitro-8-hydroxyquinoline.[5]
-
Heat the mixture to 70°C with stirring.[5]
-
Slowly add the 80% hydrazine hydrate aqueous solution to the reaction mixture over a period of 30 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be approximately 1:1.8.[5]
-
Increase the temperature to 80-85°C and reflux the reaction mixture for 3-5 hours.[5]
-
While the solution is still hot, filter the mixture to remove the Pd/C catalyst.
-
Allow the filtrate to stand at room temperature for 8-12 hours.[5]
-
Brownish-yellow columnar crystals of 5-amino-8-hydroxyquinoline will precipitate out of the solution.
-
Collect the crystals by filtration and dry them under vacuum. This method provides a high yield of the product without the need for recrystallization.[5]
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Antibacterial Activity - Zone of Inhibition (Kirby-Bauer Test)
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile filter paper discs
-
This compound derivative solution of known concentration
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound derivative onto the surface of the agar plate. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3][9][10]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]
Protocol 4: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 384-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
This compound derivative to be tested
Procedure:
-
Plate Preparation: Use pre-coated histone plates.
-
Master Mix Preparation: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes. After washing, add the chemiluminescent substrate.
-
Signal Measurement: Immediately read the chemiluminescence using a plate reader.
-
Data Analysis: The inhibitory activity is determined by the reduction in the chemiluminescent signal. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. microbe-investigations.com [microbe-investigations.com]
High-Performance Liquid Chromatography (HPLC) Methods for 5-Aminoquinoline Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Aminoquinoline using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for various analytical purposes, including purity assessment, impurity profiling, and quantification in different matrices. The protocols are based on established chromatographic principles and data from scientific literature.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Accurate and reliable analytical methods are crucial for its quality control and for studying its pharmacokinetic and pharmacodynamic properties. HPLC is a powerful technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. This document outlines three common HPLC methods: Reversed-Phase, Normal-Phase, and Ion-Pair Chromatography, providing detailed protocols and comparative data.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Purity and Quantification
Reversed-phase HPLC is the most common method for the analysis of moderately polar compounds like this compound. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.
Quantitative Data Summary
| Parameter | Method 1: RP-HPLC-UV |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~5-7 minutes |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.8) in a gradient or isocratic elution. A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: RP-HPLC workflow for this compound analysis.
Method 2: Normal-Phase HPLC (NP-HPLC) for Isomer Separation
Normal-phase HPLC is suitable for the separation of polar compounds that are soluble in non-polar organic solvents. It offers a different selectivity compared to RP-HPLC and can be particularly useful for separating isomers of aminoquinolines.
Quantitative Data Summary
| Parameter | Method 2: NP-HPLC-UV |
| Linearity Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
| Retention Time | Varies with mobile phase composition |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Silica or Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters (PTFE)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol. A typical starting composition is 95:5 (v/v) n-Hexane:IPA. The composition can be adjusted to optimize separation.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is free of water. Filter through a 0.45 µm PTFE syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase. This may take longer than in RP-HPLC.
-
Inject standard solutions to establish calibration.
-
Inject sample solutions for analysis.
-
Perform quantification based on the calibration curve.
Logical Relationship Diagram
Caption: Principle of Normal-Phase HPLC separation.
Method 3: Ion-Pair HPLC for Enhanced Retention and Selectivity
Ion-pair chromatography is a variation of reversed-phase chromatography used for the analysis of ionic and highly polar compounds. An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the analyte, which can then be retained by the non-polar stationary phase.
Quantitative Data Summary
| Parameter | Method 3: Ion-Pair HPLC-UV |
| Linearity Range | 0.5 - 150 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.5% |
| Accuracy (% Recovery) | 98 - 103% |
| Retention Time | Dependent on ion-pair reagent and concentration |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 or C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate (ion-pairing reagent)
-
Phosphoric acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous solution containing the ion-pairing reagent and an organic modifier. For example, 20 mM sodium 1-octanesulfonate in water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare dilutions from the stock solution using the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter before injection.
5. Analysis Procedure:
-
Thoroughly equilibrate the column with the ion-pairing mobile phase. This is critical for reproducible results.
-
Inject standards to create a calibration curve.
-
Inject samples for analysis.
-
After analysis, flush the column extensively with a mobile phase without the ion-pairing reagent (e.g., methanol/water) to remove the reagent.
Signaling Pathway Analogy Diagram
Caption: Formation of a neutral ion-pair for retention.
Conclusion
The choice of the HPLC method for the analysis of this compound depends on the specific requirements of the analysis. RP-HPLC is a robust and versatile method for general quantification and purity determination. NP-HPLC provides an alternative selectivity, which can be advantageous for isomer separation. Ion-pair chromatography is a powerful technique for enhancing the retention and improving the peak shape of this basic compound in a reversed-phase system. For all methods, proper system equilibration and method validation are essential to ensure accurate and reliable results.
Application Notes and Protocols: Live-Cell Imaging Techniques Using 5-Aminoquinoline Derivatives
A comprehensive review of available scientific literature and resources indicates that while the broader class of quinoline derivatives sees wide application in live-cell imaging, specific derivatives of 5-Aminoquinoline are not commonly utilized as fluorescent probes for this purpose. Current research predominantly focuses on other isomers, such as 2-, 4-, 6-, 7-, and 8-substituted quinolines, for the development of fluorescent probes to visualize cellular components and processes.
One study investigating various aminoquinoline compounds as potential fluorescent labels found that this compound (5-AQ) and 8-aminoquinoline (8-AQ) derivatives, when conjugated to maltohexaose, did not exhibit fluorescent properties suitable for analysis. This suggests that the this compound scaffold may not be inherently fluorescent in the same manner as other quinoline isomers when incorporated into larger biomolecules.
In contrast, extensive research highlights the utility of other quinoline-based probes. For instance, derivatives of 2-aminoquinoline have been developed to image lysosomes and lipid droplets, as well as to detect metal ions like lead, aluminum, zinc, and copper. Similarly, rationally designed quinoline-based scaffolds are employed for their pH-sensitive fluorescent properties in live-cell imaging. Probes based on 6-(dimethylamino)quinaldine have been successfully used for the ratiometric and reversible detection of cadmium in living cells. Furthermore, the addition of a dimethylamino group to a quinoline moiety in a steroidal anticancer agent enabled its use as a fluorescent probe to track its accumulation in the endoplasmic reticulum.
Given the current landscape of available research, detailed application notes and protocols specifically for this compound derivatives in live-cell imaging cannot be provided. The necessary quantitative data on their photophysical properties, established experimental protocols for their use in live cells, and defined signaling pathways or cellular structures they might visualize are not present in the accessible scientific literature.
For researchers and drug development professionals interested in live-cell imaging using quinoline-based fluorophores, it is recommended to explore the well-documented applications of other aminoquinoline isomers.
General Protocol for Live-Cell Imaging with Fluorescent Probes
For informational purposes, a generalized protocol for staining live cells with a fluorescent probe is provided below. It is crucial to note that this is a template and would require significant optimization and validation for any new, uncharacterized compound, including a potentially fluorescent this compound derivative.
I. Reagent Preparation
-
Stock Solution of the Fluorescent Probe:
-
Prepare a stock solution of the fluorescent probe, typically at a concentration of 1-10 mM, in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final working concentration (typically in the range of 0.5-10 µM) in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The optimal concentration must be determined experimentally.
-
II. Cell Preparation and Staining
-
Cell Seeding:
-
The day before staining, seed the cells of interest onto a suitable imaging vessel with an optically clear bottom, such as glass-bottom dishes or multi-well plates.
-
Seed the cells at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Staining:
-
Aspirate the cell culture medium from the imaging vessel.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Add the prepared working solution of the fluorescent probe to the cells.
-
Incubate the cells for a predetermined duration (typically 15-60 minutes) at 37°C, protected from light. The optimal incubation time is probe-dependent and should be determined empirically.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed imaging medium (phenol red-free medium is often preferred to reduce background fluorescence) to the cells.
-
III. Live-Cell Imaging
-
Microscopy Setup:
-
Use a fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain physiological temperature, humidity, and CO₂ levels.
-
Select the appropriate objective lens for the desired magnification.
-
Ensure the microscope is equipped with the correct filter sets or laser lines and emission detectors corresponding to the excitation and emission spectra of the fluorescent probe.
-
-
Image Acquisition:
-
Place the imaging vessel on the microscope stage and allow the temperature to equilibrate.
-
Locate the cells using brightfield or differential interference contrast (DIC) microscopy.
-
Switch to fluorescence imaging and acquire images.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio.
-
For time-lapse imaging, define the appropriate time intervals and total duration of the experiment.
-
The workflow for a general live-cell imaging experiment is depicted below.
Researchers are encouraged to consult the extensive literature on established quinoline-based fluorescent probes for specific protocols and quantitative data relevant to their imaging needs.
Application Notes: 5-Aminoquinoline as a Versatile Reagent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoquinoline is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of fluorescent probes for various analytical applications. While not typically used as a direct derivatization agent for common analytes like carbohydrates or amino acids, its true strength in analytical chemistry lies in its role as a precursor for highly sensitive and selective chemosensors. The amino group at the 5-position provides a reactive site for the facile synthesis of derivatives, most notably Schiff bases, which exhibit significant changes in their photophysical properties upon binding to specific analytes, particularly metal ions.
This document provides detailed application notes and protocols for the synthesis of a this compound-based fluorescent probe and its subsequent application in the detection of metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The primary analytical application of this compound-derived probes is in fluorescence spectroscopy. The sensing mechanism is often based on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescent probe may exhibit low fluorescence quantum yield due to processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which provide non-radiative decay pathways.
Upon chelation with a target metal ion, the lone pair of electrons on the imine nitrogen of the Schiff base becomes engaged in coordination. This coordination restricts intramolecular rotations and vibrations and can inhibit non-radiative decay processes. The resulting rigid complex enhances the fluorescence intensity, leading to a "turn-on" response that can be measured quantitatively.
Application: Fluorescent Detection of Divalent Metal Ions
This compound-derived Schiff bases have demonstrated high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and lead (Pb²⁺). The following sections detail the synthesis of a representative fluorescent probe from this compound and its application in the detection of a target metal ion.
Protocol 1: Synthesis of a this compound-Based Schiff Base Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe via the condensation reaction of this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Experimental Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of salicylaldehyde.
-
-
Catalysis and Reaction:
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Precipitation and Filtration:
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base fluorescent probe.
-
Dry the purified product under vacuum.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a this compound-based Schiff base fluorescent probe.
Protocol 2: Fluorometric Detection of a Target Metal Ion
This protocol outlines the general procedure for using the synthesized this compound-based Schiff base probe for the quantitative detection of a target metal ion (e.g., Zn²⁺) in an aqueous solution.
Materials and Instruments:
-
Synthesized this compound-based Schiff base probe
-
Stock solution of the target metal ion (e.g., ZnCl₂) in deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Organic solvent for probe stock solution (e.g., DMSO or acetonitrile)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent.
-
Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of standard solutions of the target metal ion by diluting the stock solution in the buffer.
-
-
Fluorometric Titration:
-
Transfer a fixed volume (e.g., 3 mL) of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be set at the absorption maximum of the probe.
-
Incrementally add small aliquots of the target metal ion standard solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Determine the linear range of the calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
-
The binding stoichiometry of the probe-metal complex can be determined using a Job's plot.
-
Diagram of Analytical Workflow:
Caption: General workflow for the fluorometric detection of a target metal ion.
Quantitative Data Summary
The following table summarizes the representative performance of quinoline-based Schiff base fluorescent probes for the detection of various metal ions. Note that the exact performance will depend on the specific molecular structure of the probe and the experimental conditions.
| Probe Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Probe:Ion) | Sensing Mechanism |
| Quinoline Schiff Base | Zn²⁺ | 1.04 x 10⁻⁷ M | Not Specified | 1:1 | Turn-on Fluorescence (CHEF) |
| Quinoline Schiff Base | Al³⁺ | 2.81 x 10⁻⁷ M | Not Specified | 1:1 | Turn-on Fluorescence (CHEF/ESIPT Inhibition) |
| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence |
| Quinoline-based Probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement |
Conclusion
This compound is a valuable precursor for the synthesis of fluorescent probes used in analytical chemistry. Through a straightforward Schiff base condensation reaction, it can be converted into chemosensors that exhibit high sensitivity and selectivity for various metal ions. The "turn-on" fluorescence response upon metal ion binding, governed by the CHEF mechanism, allows for precise quantitative analysis. The protocols and data presented here provide a solid foundation for researchers to synthesize and utilize this compound-derived probes for applications in environmental monitoring, biological imaging, and pharmaceutical analysis.
Development of 5-Aminoquinoline-Based Fluorescent Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and application of 5-aminoquinoline-based fluorescent sensors. These sensors are versatile tools for the detection of various analytes, including metal ions and changes in pH, with applications in environmental monitoring, cellular imaging, and drug development. This guide includes detailed experimental protocols, a summary of quantitative data for representative sensors, and visualizations of key signaling pathways and workflows.
Introduction to this compound-Based Fluorescent Sensors
This compound is a fluorophore that serves as an excellent scaffold for the design of fluorescent sensors. Its derivatives, particularly Schiff bases formed by the condensation reaction with various aldehydes, exhibit sensitive and selective changes in their fluorescence properties upon interaction with specific analytes. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). These mechanisms can lead to a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, allowing for precise quantitative analysis.
Quantitative Data Summary
The performance of several this compound-based fluorescent sensors is summarized in the table below. This data allows for a comparative evaluation of different sensor designs for various applications.
| Sensor Moiety | Target Analyte | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Analyte) | Sensing Mechanism |
| This compound-Salicylaldehyde Schiff Base | Al³⁺ | 7.0 nM | Not Specified | 1:1 | CHEF & PET |
| This compound Derivative | Zn²⁺ | 21 nM | Not Specified | Not Specified | Turn-on Fluorescence |
| 5-Chloro-8-hydroxyquinoline-Benzaldehydehydrazone | Al³⁺ | Not Specified | Not Specified | Not Specified | Turn-on Fluorescence |
| Quinoline-based probe (DQPH) | pH | pKa = 7.18 | 6.35 - 8.00 | N/A | Ratiometric (PARCT) |
Signaling Pathways and Mechanisms
The fluorescence response of this compound-based sensors is governed by several photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)
In many this compound Schiff base sensors, the fluorescence is initially quenched in the free ligand state due to PET from the lone pair of electrons on the imine nitrogen to the excited quinoline fluorophore. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as CHEF.
Caption: CHEF and PET signaling pathway.
Intramolecular Charge Transfer (ICT)
In some this compound derivatives, the molecule possesses an electron-donating group and an electron-accepting group. Upon excitation, an electron can be transferred from the donor to the acceptor, leading to a large change in the dipole moment and a shift in the fluorescence emission spectrum. The binding of an analyte can modulate this ICT process, resulting in a detectable change in fluorescence.
Caption: Intramolecular Charge Transfer (ICT) process.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and application of this compound-based fluorescent sensors.
Synthesis of a this compound-Salicylaldehyde Schiff Base Sensor
This protocol describes the synthesis of a representative fluorescent sensor via the condensation reaction between this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.
-
Aldehyde Addition: To the solution, add 1.0 mmol of salicylaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure sensor.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis workflow for a this compound Schiff base sensor.
Protocol for Fluorometric Titration of Metal Ions
This protocol details the procedure for determining the sensitivity and selectivity of a this compound-based sensor for a specific metal ion.
Materials and Equipment:
-
Synthesized this compound-based sensor
-
Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution. The final concentration of the organic solvent should be minimal (e.g., <1% v/v).
-
Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum.
-
Fluorometric Titration:
-
Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study: Repeat the titration with other metal ions at the same concentrations to assess the sensor's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the linear range and calculate the limit of detection (LOD). A Job's plot can be used to determine the binding stoichiometry.
Protocol for Live-Cell Imaging of Intracellular Zinc
This protocol provides a general guideline for using a this compound-based sensor to visualize intracellular zinc in live cells.[1]
Materials and Equipment:
-
Mammalian cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Glass-bottom dishes or multi-well plates
-
This compound-based zinc sensor
-
Anhydrous DMSO
-
Serum-free cell culture medium or buffer (e.g., HBSS)
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
Procedure:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency.
-
Plate the cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
-
Probe Preparation and Cell Staining:
-
Prepare a 1-10 mM stock solution of the sensor in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a working concentration of 5-10 µM in serum-free medium.[1]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with PBS or imaging buffer to remove excess probe.
-
-
Fluorescence Microscopy and Imaging:
-
Place the dish on the microscope stage.
-
Use the appropriate excitation wavelength and capture the emission signal.
-
To minimize phototoxicity, use the lowest possible excitation intensity and shortest exposure time.
-
Caption: Workflow for live-cell imaging with a this compound sensor.
References
Application Notes and Protocols: 5-Aminoquinoline in Material Science and Polymer Formulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Aminoquinoline (5-AQ) is a versatile aromatic amine that serves as a valuable building block in the formulation of advanced materials and polymers. Its unique structure, featuring a reactive primary amine and a quinoline moiety, imparts desirable properties such as thermal stability, antioxidant capacity, and corrosion resistance to the resulting materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in enzymatic polymerization, as a corrosion inhibitor, in the fabrication of Organic Light-Emitting Diodes (OLEDs), as a ligand in Metal-Organic Frameworks (MOFs), and as a curing agent for epoxy resins.
Enzymatic Polymerization of this compound for Antioxidant Oligomers
This compound can be polymerized enzymatically to produce oligo(this compound) (OAQ) with enhanced thermal stability and antioxidant properties compared to the monomer.[1][2] This makes it a promising material for applications requiring free radical scavenging capabilities.
Quantitative Data: Thermal Stability and Antioxidant Activity
| Property | Monomer (5-AQ) | Oligo(this compound) (OAQ) | Reference |
| Thermal Stability | |||
| Residual Weight at 1000 °C | Not Reported | 46% | [1][2] |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | Lower Activity | Improved Activity | [1][2] |
| IC50 Value (DPPH Assay) | Higher Value | Lower Value (e.g., 7.12±2.32 µg/mL for a similar compound) | [1] |
Experimental Protocols
Protocol 1.1: Enzymatic Polymerization of this compound [1][2]
This protocol describes the synthesis of oligo(this compound) using horseradish peroxidase (HRP) as a catalyst.
Materials:
-
This compound (AQ)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Dioxane
-
Phosphate Buffer (pH 7.0)
-
Methanol
Procedure:
-
Prepare a reaction medium consisting of a dioxane and phosphate buffer mixture in a 70:30 volume ratio.
-
Dissolve this compound in the reaction medium to a final concentration of 50 mM.
-
Add horseradish peroxidase (HRP) to the solution to a final concentration of 1 mg/mL.
-
Initiate the polymerization by the dropwise addition of hydrogen peroxide (H₂O₂) to a final concentration of 80 mM while stirring vigorously.
-
Continue the reaction for 24 hours at room temperature.
-
Precipitate the resulting oligomers by adding the reaction mixture to a large excess of methanol.
-
Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst, and dry under vacuum.
-
Characterize the obtained oligo(this compound) (OAQ) for its degree of polymerization (typically ranging from 4 to 12), thermal stability (TGA), and antioxidant activity (DPPH assay).
Protocol 1.2: DPPH Radical Scavenging Assay [3][4]
This protocol details the evaluation of the antioxidant activity of the synthesized oligomers.
Materials:
-
Oligo(this compound) (OAQ) sample
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the OAQ sample in methanol.
-
In a test tube, mix 2 mL of the DPPH solution with 2 mL of each OAQ dilution.
-
Prepare a blank sample containing 2 mL of DPPH solution and 2 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Visualization
Caption: Workflow for the enzymatic polymerization of this compound.
This compound Derivatives as Corrosion Inhibitors
Derivatives of this compound are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments.[5][6] The quinoline ring and the nitrogen heteroatom facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol | Mild Steel | 1.0 M HCl | 10⁻³ M | >90 | [5][6] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 500 ppm | 93.4 | [7] |
| 5-(chloromethyl)-8-quinolinol hydrochloride | Carbon Steel | 1 M HCl | 1 mM | 98.1 | [8] |
Experimental Protocols
Protocol 2.1: Synthesis of a this compound-based Corrosion Inhibitor (Generic Example)
This protocol provides a general method for synthesizing a Schiff base derivative of this compound.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add 10 mmol of the selected aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized inhibitor using FT-IR, NMR, and mass spectrometry.
Protocol 2.2: Electrochemical Evaluation of Corrosion Inhibition [9][10]
This protocol describes the use of electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to evaluate the performance of the synthesized inhibitor.
Materials:
-
Working electrode (mild steel coupon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized inhibitor
-
Potentiostat/Galvanostat with EIS capability
Procedure:
-
Polish the mild steel working electrode with emery paper of decreasing grit size, followed by washing with distilled water and acetone, and then drying.
-
Prepare the corrosive solution (1 M HCl) with and without different concentrations of the inhibitor.
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Visualization
Caption: Mechanism of corrosion inhibition by this compound derivatives.
This compound Derivatives in Organic Light-Emitting Diodes (OLEDs)
Quinoline and its derivatives are important materials in the field of organic electronics, particularly in the fabrication of OLEDs, where they can function as electron-transporting materials, host materials, or emitters.
Quantitative Data: OLED Performance
| Device Structure | Emitter/Host | Max. External Quantum Efficiency (%) | Color | Reference |
| ITO/TPD/NPB/TCTA/Host:Emitter/BCP/Alq₃/LiF/Al | Cz-SBDPI | 6.2 | Deep-Blue | [11] |
| ITO/2-TNATA/NPB/MADa/Alq₃/LiF/Al | MADa | Not specified, 10.3 cd/A | Bluish-Green | [4] |
| ITO/PEDOT:PSS/NPB/Znq₂/BCP/LiF/Al | Znq₂ | Not specified, 0.64 cd/A | Green |
Experimental Protocols
Protocol 3.1: Vacuum Deposition OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
Materials:
-
ITO-coated glass substrate
-
Hole-Injection Layer (HIL) material (e.g., 2-TNATA)
-
Hole-Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., a 5-AQ derivative, possibly doped)
-
Electron-Transport Layer (ETL) material (e.g., Alq₃)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Plasma Treatment: Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
Layer Deposition:
-
Transfer the cleaned substrate to the vacuum chamber.
-
Sequentially deposit the organic and metallic layers by thermal evaporation at controlled rates:
-
HIL (e.g., 2-TNATA, 60 nm)
-
HTL (e.g., NPB, 15 nm)
-
EML (e.g., 5-AQ derivative, 30 nm)
-
ETL (e.g., Alq₃, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Characterization: Test the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED.
Visualization
Caption: Layered structure of a typical OLED device.
This compound in Metal-Organic Frameworks (MOFs)
While specific examples of MOFs utilizing this compound as a primary ligand are not extensively reported, its amino functionality makes it a potential candidate for constructing functionalized MOFs. The following is a general protocol for the solvothermal synthesis of an amino-functionalized MOF, which can be adapted for this compound derivatives.
Quantitative Data: Gas Adsorption in Amino-Functionalized MOFs
| MOF | Gas | Adsorption Capacity (cm³/g at STP) | Conditions | Reference |
| Mg-ABDC | CO₂ | ~120 | 273 K, 1 bar | [2] |
| Co-ABDC | CO₂ | ~100 | 273 K, 1 bar | [2] |
| MOF-5-int | H₂ | 1.54-1.82 wt% | 77 K, 1 atm | [12] |
Experimental Protocol
Protocol 4.1: Solvothermal Synthesis of an Amino-Functionalized MOF [13][14][15]
This protocol provides a general guideline for the solvothermal synthesis of a MOF using an amino-functionalized ligand.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate)
-
Amino-functionalized organic linker (e.g., a dicarboxylic acid derivative of this compound)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) in the solvent (e.g., 10 mL of DMF).
-
Add the amino-functionalized organic linker (e.g., 0.2 mmol) to the solution and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-140 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to exchange the high-boiling point solvent within the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterize the synthesized MOF for its crystallinity (PXRD), thermal stability (TGA), and porosity (gas adsorption analysis).
Visualization
Caption: Logical flow of solvothermal MOF synthesis.
This compound as an Epoxy Curing Agent
The primary amine group in this compound allows it to act as a curing agent for epoxy resins, leading to thermoset polymers with potentially high thermal stability due to the rigid quinoline structure.
Quantitative Data: Mechanical Properties of Amine-Cured Epoxy
| Curing Agent (Amino Acid) | Glass Transition Temp. (Tg, °C) | Young's Modulus (GPa) | Tensile Strength (MPa) | Reference |
| L-Arginine | ~100 | - | ~56 | [16] |
| L-Tryptophan | 66 - 104 | - | - | [16] |
| L-Tyrosine | 188.3 | 2.6 - 3.5 | 39.4 - 46.4 | [16][17] |
Note: Data for this compound is not available, so data for other amino-functionalized compounds are provided for comparison.
Experimental Protocol
Protocol 5.1: Curing of Epoxy Resin with this compound
This protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (curing agent)
-
Mold (e.g., silicone or Teflon)
-
Vacuum oven
-
Mixing container and stirrer
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The calculation is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (C₉H₈N₂), with two active hydrogens, the AHEW is half of its molecular weight (144.17 g/mol / 2 = 72.09 g/eq).
-
Preheat the epoxy resin to a moderate temperature (e.g., 60 °C) to reduce its viscosity.
-
Add the calculated amount of this compound to the preheated epoxy resin.
-
Thoroughly mix the resin and curing agent for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the sample in an oven following a specific curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C for post-curing). The optimal curing schedule should be determined by differential scanning calorimetry (DSC).
-
After curing, allow the sample to cool down slowly to room temperature before demolding.
-
Characterize the cured epoxy for its thermal (DSC, TGA) and mechanical (tensile, flexural) properties.
Visualization
Caption: Simplified pathway for curing epoxy resin with an amine agent.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of the interpenetrated MOF-5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. advanceseng.com [advanceseng.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 5-Aminoquinoline
Welcome to the technical support center for the synthesis of 5-Aminoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most widely documented methods for the synthesis of this compound are the Skraup synthesis and the reduction of 5-nitroquinoline. The reduction of 5-nitroquinoline is often preferred due to generally higher yields and milder reaction conditions compared to the classical Skraup synthesis.
Q2: Which synthetic route typically provides a higher yield of this compound?
A2: The reduction of 5-nitroquinoline, particularly through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like hydrazine hydrate or hydrogen gas, consistently provides higher yields, often exceeding 90%.[1] The Skraup synthesis, while a classic method, is often associated with lower to moderate yields and the formation of significant tarry byproducts.[2]
Q3: What are the main safety concerns associated with the Skraup synthesis?
A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][3] Key safety precautions include the slow and controlled addition of concentrated sulfuric acid with adequate cooling, the use of a reaction moderator like ferrous sulfate, and ensuring the reaction is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Can 3-aminophenol be used as a starting material in the Skraup synthesis to produce this compound?
A4: Yes, 3-aminophenol can be used in the Skraup synthesis. The cyclization of the intermediate formed from 3-aminophenol and acrolein (derived from glycerol) will lead to the formation of a mixture of 5-hydroxyquinoline and 7-hydroxyquinoline. Subsequent amination would be required to obtain this compound, making this a less direct route.
Q5: How can the purity of the synthesized this compound be assessed?
A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC) for a quick purity check, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any impurities. The melting point of the purified compound can also be compared to the literature value (106-109 °C) as an indicator of purity.
Troubleshooting Guides
Method 1: Skraup Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Violent/Uncontrolled Reaction | The reaction is highly exothermic. | - Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture. - Ensure slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath). - Maintain vigorous stirring to ensure even heat distribution. |
| Low Yield | - Incomplete reaction. - Formation of tarry byproducts. - Loss of product during workup. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration after the initial exothermic phase. - Use a moderator to reduce charring. - Purify the crude product using steam distillation to separate the volatile this compound from non-volatile tars. |
| Significant Tar Formation | Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates. | - Employ a moderator like ferrous sulfate. - Avoid excessively high temperatures; gentle heating to initiate the reaction is often sufficient. - Consider using a milder oxidizing agent if nitrobenzene proves too harsh. |
| Mixture of Isomers (e.g., when using substituted anilines) | The cyclization step can occur at different positions on the aniline ring. | - Carefully select the starting aniline to favor the desired isomer. For m-substituted anilines, a mixture of 5- and 7-substituted quinolines is often unavoidable. - Utilize chromatographic techniques for the separation of isomers. |
Method 2: Reduction of 5-Nitroquinoline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (Starting material remains) | - Inactive catalyst. - Insufficient reducing agent. - Low reaction temperature or short reaction time. | - Use fresh, high-quality catalyst (e.g., 10% Pd/C). - Ensure an adequate molar excess of the reducing agent (e.g., hydrazine hydrate). - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Low Yield | - Loss of product during filtration of the catalyst. - Inefficient extraction. - Product degradation. | - Filter the hot reaction mixture to prevent product crystallization on the catalyst. Wash the catalyst thoroughly with the hot solvent. - Perform multiple extractions of the aqueous layer with a suitable organic solvent. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. |
| Product Contamination with Catalyst | Fine catalyst particles passing through the filter medium. | - Use a finer filter paper or a celite pad for filtration. - Allow the reaction mixture to cool slightly before filtration to reduce the solubility of the product on the catalyst, but not so much that the product crystallizes out. |
| Product Discoloration (e.g., darkens on standing) | Oxidation of the amino group. | - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - If necessary, repurify by recrystallization before use. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to Moderate | Uses readily available starting materials. | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[2] |
| Reduction of Nitroquinoline | Substituted Nitroquinoline, Reducing Agent (e.g., Pd/C, H₂, Hydrazine) | Substituted Aminoquinoline | High to Excellent (>90%)[1] | Milder reaction conditions, high yields, and cleaner reaction profiles. | Requires the synthesis of the corresponding nitroquinoline precursor. |
Table 2: Reported Yields for the Synthesis of this compound and Related Compounds
| Reactant(s) | Method | Conditions | Product | Yield (%) |
| 5-Nitroquinoline, Hydrazine Hydrate | Catalytic Reduction | 10% Pd/C, 95% Ethanol, Reflux | This compound | 91.11[1] |
| Aniline, Glycerol, Nitrobenzene | Skraup Synthesis | Conc. H₂SO₄, FeSO₄ | Quinoline | 84-91 |
| m-Nitroaniline, Glycerol | Skraup Synthesis | Conc. H₂SO₄ | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Reduction of 5-Nitroquinoline
This protocol is adapted from a high-yield procedure.[1]
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.
-
Addition of Catalyst and Reducing Agent: To the suspension, add 0.50 g of 10% Pd/C catalyst followed by the slow addition of 2.65 g (0.045 mol) of 80% hydrazine hydrate solution.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: While the reaction mixture is still hot, filter it through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of hot ethanol.
-
Crystallization: Partially evaporate the ethanol from the filtrate under reduced pressure. Allow the concentrated solution to cool, which will induce the crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from an ethanol-water mixture to obtain pure this compound as a light brown solid. The expected yield is approximately 3.28 g (91.11%).[1]
Protocol 2: Skraup Synthesis of Quinoline (Illustrative for this compound)
This is a general procedure for the Skraup synthesis, which can be adapted for the synthesis of 5-substituted quinolines.
-
Reaction Setup: In a large round-bottom flask (e.g., 2 L) equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline derivative (1.0 mol), glycerol (3.0 mol), and the oxidizing agent (e.g., nitrobenzene, 0.4 mol).
-
Addition of Moderator and Acid: Add ferrous sulfate heptahydrate (10 g) as a moderator. With vigorous stirring and external cooling in an ice bath, slowly and cautiously add concentrated sulfuric acid (100 mL).
-
Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and the heat source should be removed once the reaction begins. The reaction should proceed under reflux. If the reaction becomes too vigorous, cool the flask. After the initial exothermic phase subsides, heat the mixture to maintain reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization and Isolation: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the sulfuric acid and liberate the quinoline base.
-
Purification: The crude product is often a dark, tarry mixture. Purify the quinoline derivative by steam distillation. The volatile product will co-distill with the water. Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via catalytic reduction.
Caption: Troubleshooting logic for low yield or purity in this compound synthesis.
References
Troubleshooting low fluorescence signals with 5-Aminoquinoline probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 5-Aminoquinoline (5-AQ) fluorescent probes.
Troubleshooting Low Fluorescence Signals
Low fluorescence signal is a common issue that can impede experimental success. This guide provides a systematic approach to identifying and resolving the root causes of weak signals when using this compound probes.
Initial Checks
Before proceeding to more complex troubleshooting, ensure the following basic parameters are correctly set:
-
Microscope and Instrument Settings: Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for your specific this compound derivative.[1] Ensure the light source is functioning correctly and that the detector gain or exposure time is set appropriately.[2]
-
Probe Integrity: Check the expiration date and storage conditions of your 5-AQ probe. Improper storage can lead to degradation and loss of fluorescence.
Q&A Troubleshooting Guide
Q1: My fluorescence signal is weak or non-existent from the start. What are the likely causes and solutions?
A weak initial signal often points to issues with the probe concentration, buffer conditions, or labeling efficiency.
| Potential Cause | Recommended Solution |
| Incorrect Probe Concentration | The probe concentration may be too low for detection or too high, leading to aggregation and self-quenching. Perform a concentration titration to determine the optimal working concentration, typically in the 1-10 µM range for cellular imaging.[3] |
| Suboptimal pH | The fluorescence of aminoquinolines is highly sensitive to pH.[1] The protonation state of the quinoline ring can significantly alter its fluorescent properties. Determine the optimal pH for your specific 5-AQ probe by performing a pH titration and adjust your buffer accordingly. |
| Solvent Effects | This compound probes are sensitive to the polarity of their environment.[4] Their fluorescence is often quenched in aqueous environments and enhanced in more hydrophobic surroundings.[4] If possible, assess the fluorescence of your probe in different solvents to understand its behavior. |
| Inefficient Labeling | If you are labeling a protein or other biomolecule, the labeling reaction may be inefficient. Optimize the molar ratio of probe to your target molecule and ensure the reaction buffer has the appropriate pH (typically pH 8.3-8.5 for amine-reactive labeling).[5] |
Q2: My fluorescence signal is fading rapidly during imaging. What is happening and how can I prevent it?
Rapid signal loss during imaging is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize the exposure time of your sample to the excitation light.[4] Reduce the intensity of the excitation source by using neutral density filters.[4] For fixed samples, consider using a commercially available anti-fade mounting medium.[4] |
Q3: I am observing high background fluorescence, which is masking my specific signal. How can I reduce the background?
High background can be caused by several factors, including non-specific binding of the probe and autofluorescence from the sample.
| Potential Cause | Recommended Solution |
| Non-specific Probe Binding | Optimize your washing steps to ensure all unbound probe is removed.[1] For imaging applications, including a blocking step (e.g., with BSA) can help reduce non-specific binding to surfaces. |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence from your cells or media. If significant, you may need to use a probe that excites and emits at longer wavelengths to minimize spectral overlap. |
| Probe Aggregation | At high concentrations, 5-AQ probes can form aggregates that contribute to background signal. Try reducing the probe concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound probes?
The spectral properties of aminoquinolines can vary depending on the specific isomer and its environment. It is crucial to determine the optimal wavelengths for your experimental setup.
| Aminoquinoline Isomer | Optimal Excitation (λex) | Optimal Emission (λem) | Reference |
| 3-Aminoquinoline (3-AQ) | 355 nm | 420 nm | [1] |
| 6-Aminoquinoline (6-AQ) | 355 nm | 440 nm | [1] |
Note: It has been reported that 5-AQ and 8-AQ labeled to a carbohydrate did not exhibit fluorescent properties suitable for HPLC analysis, highlighting the importance of empirical validation for specific applications.[1]
Q2: How does the solvent environment affect the fluorescence quantum yield of this compound probes?
The fluorescence quantum yield of 5-AQ probes is highly dependent on the solvent. Generally, fluorescence is quenched in polar, protic solvents like water and enhanced in non-polar, aprotic solvents.[4][6] This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.[4]
| Solvent | Relative Quantum Yield |
| Non-polar (e.g., Hexane) | High |
| Polar (e.g., DMSO, Water) | Low to very low |
Q3: Are there known quenchers for this compound fluorescence?
Yes, the fluorescence of this compound can be quenched by various substances. For instance, the presence of water can significantly quench its fluorescence.[6] Certain metal ions can also act as quenchers, although some derivatives of aminoquinoline are designed to enhance fluorescence upon binding to specific metal ions like Zn²⁺.[7]
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound Probes
This protocol provides a general guideline for staining live cells with 5-AQ probes. Optimization will be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).[6]
-
-
Probe Preparation:
-
Cell Staining:
-
Washing:
-
Imaging:
General Protocol for Protein Labeling with Amine-Reactive this compound Probes
This protocol outlines the basic steps for labeling proteins with an amine-reactive 5-AQ derivative (e.g., an NHS ester).
-
Protein Preparation:
-
Dissolve the protein to be labeled in a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5] The buffer should be free of primary amines (e.g., Tris).
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the amine-reactive 5-AQ probe in anhydrous DMSO.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the probe stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the probe is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Zinc sensing with an 8-Aminoquinoline probe.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
Technical Support Center: Stability of 5-Aminoquinoline in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Aminoquinoline in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change, often to a darker yellow or brown, is a common indicator of this compound degradation. This is primarily due to oxidation, where the amino group and the quinoline ring system are susceptible to reaction with oxygen, especially when exposed to light and certain pH conditions.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly affected by several factors:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and oxidation.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of this compound.
-
Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a more stable stock solution, consider the following steps:
-
Use deoxygenated water (e.g., by sparging with nitrogen or argon gas).
-
Prepare the solution under an inert atmosphere if possible.
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
Store the solution at a low temperature (e.g., 2-8 °C or frozen at -20 °C for long-term storage).
-
Consider adjusting the pH to a mildly acidic range (e.g., pH 4-6), where many amino compounds exhibit greater stability.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways can be complex, oxidation is a primary route. Potential degradation products of quinoline under photocatalytic conditions include hydroxylated derivatives such as 5-hydroxyquinoline.[2] Oxidative reactions involving the amino group could lead to the formation of nitroso or nitro compounds, and potentially polymerization into colored oligomers.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable technique to separate and quantify this compound from its degradation products.
-
UV-Visible Spectroscopy: This can be used to monitor changes in the absorbance spectrum over time, which often accompany degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid color change in solution | Oxidation due to exposure to air and/or light. | Prepare solutions using deoxygenated solvents and protect from light. Work quickly and under an inert atmosphere if possible. |
| Precipitation of the compound | Poor solubility at the working pH or concentration. | Adjust the pH of the solution. This compound is a weak base and its solubility is pH-dependent. A slightly acidic pH may improve solubility. Alternatively, consider using a co-solvent if compatible with your experiment. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Minimize the time the solution is kept at room temperature and exposed to light. |
| Formation of unknown peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. |
Quantitative Data Summary
The following tables provide hypothetical but plausible data from a forced degradation study of this compound in aqueous solution to illustrate the impact of different stress conditions.
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Appearance |
| 2.0 | 24 | 92.5 | Slight yellowing |
| 4.0 | 24 | 98.1 | No change |
| 7.0 | 24 | 95.3 | Pale yellow |
| 9.0 | 24 | 88.7 | Yellow |
| 12.0 | 24 | 75.2 | Brown |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Appearance |
| 4 | 72 | 99.2 | No change |
| 25 | 72 | 96.8 | Very pale yellow |
| 40 | 72 | 91.5 | Pale yellow |
| 60 | 72 | 82.1 | Yellow-brown |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound at 25°C and pH 7.0
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Appearance |
| 3% H₂O₂ | 8 | 78.4 | Dark brown |
| UV Light (254 nm) | 8 | 85.9 | Yellow |
| Fluorescent Light | 24 | 94.2 | Pale yellow |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions. Such studies are crucial for developing stability-indicating analytical methods.[3][4][5][6]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Thermostatically controlled oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., methanol or a slightly acidic aqueous buffer).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 105°C for 24 hours. Also, expose the stock solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution (100 µg/mL in water) in a quartz cuvette to UV light (254 nm) and fluorescent light in a photostability chamber.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Forced degradation experimental workflow.
References
- 1. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
Common issues in 5-Aminoquinoline-based assays and how to solve them
Welcome to the technical support center for 5-Aminoquinoline (5-AQ)-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides & FAQs
This section addresses specific problems that you may encounter during your this compound-based experiments.
High Background Fluorescence or Autofluorescence
Question: My assay has a very high background signal, making it difficult to detect my target-specific fluorescence. What could be the cause and how can I fix it?
Answer: High background fluorescence is a common issue in fluorescence-based assays and can originate from several sources. Here are the likely causes and their solutions:
-
Intrinsic Fluorescence of this compound Compounds: The quinoline scaffold itself is fluorescent, which can contribute to a high background signal.
-
Solution: Perform a "compound-only" control by measuring the fluorescence of your 5-AQ derivative in the assay buffer without any other reagents. Subtract this background fluorescence from your experimental wells.[1]
-
-
Contaminated Reagents or Assay Vessels: Assay buffers, enzyme preparations, or the microplates themselves can be sources of fluorescence.
-
Solution: Test each component of your assay individually for fluorescence. Use high-quality, fresh reagents. For fluorescence assays, it is recommended to use black, opaque microplates to minimize background.[1]
-
-
Cellular Autofluorescence: In cell-based assays, endogenous molecules like NADH, riboflavin, and collagen can contribute to background fluorescence.
-
Solution: If possible, switch to a 5-AQ derivative that excites and emits at longer wavelengths (red or far-red) to reduce spectral overlap with common autofluorescent molecules.[1]
-
Low or No Fluorescence Signal
Question: I am not detecting any signal, or the signal is much lower than expected. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be frustrating. The following table summarizes potential causes and recommended solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths for your specific 5-AQ derivative. If unknown, perform excitation and emission scans to determine the optimal wavelengths. |
| Suboptimal pH | The fluorescence of many aminoquinolines is pH-dependent. Prepare a pH titration curve to find the optimal pH for your assay. |
| Solvent Quenching | This compound fluorescence is known to be quenched by protic solvents like water.[2] If possible, test alternative, less protic solvents or buffers. |
| Low Probe Concentration | The concentration of your 5-AQ probe may be too low. Prepare a dilution series to determine the optimal concentration range that provides a robust signal without causing self-quenching. |
| Photobleaching | Excessive exposure to the excitation light can lead to the degradation of the fluorophore. Use a fresh sample, minimize light exposure, and consider using anti-fade reagents in microscopy applications. |
| Instrument Malfunction | Check the instrument's light source, detectors, and filters to ensure they are functioning correctly. |
Signal Instability and Photobleaching
Question: My fluorescence signal is decreasing over time. Is this photobleaching, and what can I do to prevent it?
Answer: A gradual decrease in fluorescence signal is often due to photobleaching, the irreversible photochemical destruction of the fluorophore.
Solutions to Minimize Photobleaching:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the power of the light source on your instrument.
-
Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light during measurements.
-
Use Antifade Reagents: For microscopy applications, incorporate commercially available antifade reagents into your mounting medium.
Assay Interference and False Positives
Question: My this compound compound is showing activity in multiple, unrelated assays. Could this be due to assay interference?
Answer: Yes, this is a strong indication of assay interference. Quinoline derivatives are sometimes classified as Pan-Assay Interference Compounds (PAINS).[3] These compounds can interact non-specifically with various biological targets or interfere with the assay technology itself, leading to false-positive results.
dot
Caption: Troubleshooting workflow for suspected assay interference.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound-based probes.
Protocol 1: General Cellular Imaging with a 5-AQ Probe
This protocol outlines the basic steps for staining live cells with a this compound-based fluorescent probe.[1]
Materials:
-
This compound-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or an appropriate buffer (e.g., PBS, HBSS)
-
Cultured cells on glass-bottom dishes or appropriate imaging plates
-
Fluorescence microscope
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the 5-AQ probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or buffer. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the probe and cell type.
-
After incubation, remove the probe-containing medium and wash the cells two to three times with PBS or the imaging buffer to remove excess unbound probe.
-
Add fresh imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for your 5-AQ probe.
-
Minimize light exposure to reduce photobleaching.
-
Protocol 2: In Vitro Enzyme Inhibitor Screening
This protocol describes a general workflow for screening potential enzyme inhibitors using a this compound-based fluorescent assay.
Materials:
-
Purified enzyme of interest
-
Substrate that produces a fluorescent 5-AQ derivative upon enzymatic activity
-
Assay buffer
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds to the respective wells. Include "solvent-only" controls.
-
Add the positive control inhibitor to designated wells.
-
Add the purified enzyme to all wells except for the "no-enzyme" control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 5-AQ product.
-
Take kinetic readings over a defined period or a single endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" controls.
-
Calculate the percentage of inhibition for each test compound relative to the "solvent-only" control.
-
Determine the IC₅₀ values for active compounds.
-
dot
Caption: General workflow for an enzyme inhibitor screening assay.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its derivatives.
Table 1: Photophysical Properties of Selected Aminoquinoline Derivatives
| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Target/Application | Reference |
| 3-Aminoquinoline | 355 | 420 | Glycan Labeling | [4] |
| 6-Aminoquinoline | 355 | 440 | Glycan Labeling | [4] |
| 8-Aminoquinoline (TSQ derivative) | 360 | 490 | Zinc Sensing | [5] |
| Quinoline-based probe (QDTD) | ~370 | ~480 | Zinc Sensing | [3][6] |
| This compound-Ag+ complex | Not specified | Amplified emission with ~20 nm red-shift | Silver Ion Sensing |
Note: The fluorescence properties of this compound and its derivatives are highly sensitive to the solvent environment and pH.[2]
Signaling Pathway Diagrams
While specific this compound probes for studying every signaling pathway are not yet established, fluorescent probes, in general, are crucial tools for dissecting these complex networks. Below are representations of key signaling pathways that can be investigated using various fluorescent reporters.
dot
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
Technical Support Center: Optimizing 5-Aminoquinoline Derivatization
Welcome to the technical support center for 5-Aminoquinoline (5-AQ) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve reliable, high-quality results in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my analyte with this compound (5-AQ)?
Derivatization with this compound is primarily performed to enhance the detectability of analytes that lack a suitable chromophore or fluorophore for sensitive analysis by techniques like HPLC-UV or HPLC-Fluorescence.[1] By attaching the quinoline moiety of 5-AQ to the analyte, its molar absorptivity and/or fluorescence quantum yield is significantly increased, leading to lower limits of detection. Additionally, derivatization can improve the chromatographic properties of polar analytes on reverse-phase columns.[2]
Q2: What types of functional groups can be derivatized with this compound?
This compound's primary amine group makes it suitable for derivatizing molecules containing carbonyl groups (aldehydes and ketones) through the formation of a Schiff base.[2] Furthermore, with the use of activating agents, it can also derivatize carboxylic acids to form stable amides.[2]
Q3: What are the key reaction parameters to consider for successful derivatization?
The success of your 5-AQ derivatization is dependent on several critical parameters:
-
Reagent Quality and Preparation: Always use high-purity this compound and prepare fresh derivatizing solutions before each use to avoid issues with reagent degradation.
-
Reaction Temperature: The optimal temperature can vary depending on the analyte and solvent, but a common starting point is 60-65°C.[2][3]
-
Reaction Time: Incubation times typically range from 30 to 120 minutes.[2][3] It is crucial to optimize this for your specific application to ensure complete derivatization without sample degradation.
-
pH of the Reaction Mixture: For reactions involving Schiff base formation, a slightly acidic environment is often beneficial to catalyze the reaction.[2] For carboxylic acid derivatization using coupling agents like EDC/NHS, a pH range of 5.5-6.0 is recommended.[2]
-
Solvent: The choice of solvent is critical and should be compatible with both the analyte and the derivatizing reagent. Acetonitrile and mixtures of DMSO and acetic acid are commonly used.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound derivatization experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Derivatization Efficiency | Inactive derivatizing reagent. | Prepare a fresh solution of this compound before each experiment. |
| Suboptimal reaction temperature or time. | Optimize the incubation temperature and time for your specific analyte. Start with published conditions and perform a time-course and temperature-gradient experiment.[5] | |
| Incorrect pH of the reaction mixture. | Verify and adjust the pH of your reaction mixture to the optimal range for the specific reaction type (Schiff base formation or amide bond formation). | |
| Presence of interfering substances in the sample. | Ensure proper sample cleanup before derivatization to remove any substances that may quench the reaction or compete for the derivatizing agent. | |
| Poor Chromatographic Resolution | Inappropriate HPLC column or mobile phase. | Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition, and gradient profile.[3] |
| Co-elution of derivatized analyte with excess reagent or byproducts. | Adjust the mobile phase gradient to achieve better separation. Consider a post-derivatization cleanup step, such as solid-phase extraction (SPE), to remove excess reagent.[3] | |
| High Background Noise in Chromatogram | Contaminated mobile phase or HPLC system. | Use fresh, HPLC-grade solvents and flush the HPLC system thoroughly. |
| The derivatizing reagent itself is fluorescent/UV active. | This is a known challenge with some derivatizing agents.[6] Optimize the post-derivatization cleanup to remove as much excess reagent as possible. | |
| Peak Tailing | Adsorption of the derivatized analyte to active sites in the HPLC system. | Use a column with good end-capping. Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase. |
| Ghost Peaks | Carryover from a previous injection. | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
Below are detailed methodologies for key derivatization reactions involving this compound. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Derivatization of Carbonyl-Containing Molecules (Aldehydes and Ketones)
This protocol outlines the formation of a Schiff base between this compound and a carbonyl-containing analyte.
Materials:
-
This compound (5-AQ), ≥98% purity
-
Analyte solution (in a suitable organic solvent like methanol or acetonitrile)
-
Glacial Acetic Acid
-
Methanol or Acetonitrile, HPLC grade
-
Reaction vials
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in methanol or acetonitrile.
-
Reaction Mixture: In a reaction vial, mix:
-
50 µL of the analyte solution
-
100 µL of the this compound solution
-
5 µL of glacial acetic acid (as a catalyst)[2]
-
-
Incubation: Cap the vial tightly and incubate the mixture at 60°C for 60 minutes.[2]
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature and dilute with an appropriate volume of the initial mobile phase for LC analysis.
Protocol 2: Derivatization of Carboxylic Acids
This protocol describes the derivatization of carboxylic acids using this compound with EDC and NHS as activating agents to form a stable amide bond.
Materials:
-
This compound (5-AQ), ≥98% purity
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Analyte solution (in an appropriate buffer, e.g., MES buffer, pH 5.5-6.0)
-
Acetonitrile, HPLC grade
-
Reaction vials
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Prepare a 20 mg/mL solution of EDC in water or buffer.
-
Prepare a 10 mg/mL solution of NHS in water or buffer.
-
-
Activation of Carboxylic Acid: In a reaction vial, mix:
-
50 µL of the analyte solution
-
50 µL of the EDC solution
-
50 µL of the NHS solution[2]
-
-
Incubation for Activation: Vortex the mixture and incubate at room temperature for 15 minutes to form the NHS-ester.[2]
-
Amide Formation: Add 100 µL of the this compound solution to the activated analyte mixture.
-
Incubation for Derivatization: Cap the vial tightly and incubate the mixture at 60°C for 60 minutes.[2]
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature and dilute with the initial mobile phase for LC analysis.
Visualizations
Experimental Workflow for 5-AQ Derivatization
Caption: Workflow for 5-AQ derivatization and analysis.
Logical Relationship for Troubleshooting Low Derivatization Efficiency
Caption: Troubleshooting logic for low derivatization yield.
References
Technical Support Center: Purification of 5-Aminoquinoline and Its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aminoquinoline and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization.[1][2] Column chromatography, particularly on silica gel or alumina, is used to separate the target compound from impurities with different polarities.[1][3] Recrystallization is an effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.[1][2]
Q2: What are the main challenges when purifying this compound and its analogs?
A2: Researchers may face several challenges, including the basicity of the amino group, which can lead to problematic interactions with acidic silica gel.[2] Many derivatives are also highly polar, making elution difficult.[1] Furthermore, some aminoquinolines are susceptible to oxidation, which can cause discoloration and the formation of impurities, especially for derivatives with dihydroxy groups.[1][4]
Q3: How does the basicity of the amino group affect purification by silica gel chromatography?
A3: The basic amino group on the quinoline scaffold interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This acid-base interaction can lead to significant peak tailing, where the compound elutes from the column slowly and asymmetrically.[2] In some cases, the interaction is so strong that it results in irreversible adsorption, leading to low or no recovery of the product.[2]
Q4: My this compound sample is a yellow to brown solid. Does this indicate degradation?
A4: Not necessarily. This compound is often described as a white to slightly yellow crystalline powder.[5][6] A slight coloration does not always indicate impurity or degradation. However, a significant change in color to dark brown or the appearance of a tar-like consistency may suggest decomposition, often due to oxidation.[1][7] If degradation is suspected, it is best to use a fresh batch.[6]
Q5: How should I properly store this compound and its solutions to prevent degradation?
A5: Solid this compound should be stored in a dark place under an inert atmosphere at room temperature.[8] It is sensitive to air and light. Stock solutions, typically prepared in solvents like DMSO or methanol, should be protected from light and stored in aliquots to avoid repeated freeze-thaw cycles.[6] For long-term storage, keeping solutions at -20°C or -80°C is recommended.[6]
Q6: What solvents are recommended for dissolving this compound?
A6: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[5][8] When preparing solutions for experiments, it is crucial to use anhydrous solvents if the compound is sensitive to moisture.
Q7: Which analytical techniques are best for assessing the purity of my purified this compound analog?
A7: A combination of techniques is recommended for thorough purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is widely used for quantitative analysis.[9][10] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also effective for purity determination of volatile analogs.[7] Structural confirmation and purity can also be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[9]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound and its analogs.
Problem: Significant peak tailing or streaking during silica gel chromatography.
-
Probable Cause: Strong acid-base interaction between the basic aminoquinoline and the acidic silanol groups on the silica gel stationary phase.[1][2]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1% v/v) of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel, improving peak shape.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[2][3] Amine-functionalized silica is also a viable alternative.
-
Problem: Low or no recovery of the compound from the silica gel column.
-
Probable Cause: Irreversible adsorption of the basic compound onto the acidic silica gel.[2]
-
Solution:
-
Change Purification Method: If irreversible binding is suspected, switch to a non-chromatographic method like recrystallization or an acid-base extraction.[2][3]
-
Use a Different Stationary Phase: As mentioned above, neutral or basic alumina can prevent the strong binding observed with silica gel.[3]
-
Problem: The purified product is a dark, discolored solid.
-
Probable Cause: Oxidation of the aminoquinoline derivative during workup or purification. This is especially common for analogs with electron-donating groups like hydroxyls.[1][4]
-
Solution:
-
Work Under an Inert Atmosphere: Perform all purification steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[1]
-
Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas prior to use.[1]
-
Protect from Light: Wrap chromatography columns and flasks in aluminum foil to protect light-sensitive compounds.[3]
-
Consider a Reducing Agent: The addition of a small amount of a reducing agent, such as sodium dithionite, during the workup may help prevent oxidation.[1]
-
Problem: Low yield of crystals after recrystallization.
-
Probable Cause: The compound has significant solubility in the cold solvent, or an excessive amount of solvent was used for dissolution.[2]
-
Solution:
-
Optimize Solvent Choice: Select a solvent or solvent system in which your compound has high solubility at elevated temperatures but is sparingly soluble at low temperatures.[2][11]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
-
Maximize Precipitation: Cool the solution to a lower temperature using an ice bath or refrigerator to maximize crystal formation.[2]
-
Problem: Crystals obtained from recrystallization are still impure.
-
Probable Cause: Impurities have similar solubility profiles and co-crystallized with the product, or the crystals were not washed sufficiently.[2]
-
Solution:
-
Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.[2]
-
Ensure Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of purer crystals by giving molecules time to arrange in the crystal lattice, excluding impurities.[2][12]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[2]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 611-34-7 | [5] |
| Molecular Formula | C₉H₈N₂ | [5] |
| Molecular Weight | 144.17 g/mol | [5] |
| Appearance | White to slightly yellow crystalline powder | [5] |
| Melting Point | 106-109 °C | [5][13] |
| Boiling Point | 310 °C | [5][13] |
| Solubility | DMSO, Methanol | [5] |
| pKa | 5.46 (at 20°C) |[5] |
Table 2: Common Mobile Phase Modifiers for Column Chromatography of Aminoquinolines
| Problem | Mobile Phase Modifier | Typical Concentration | Stationary Phase | Reference(s) |
|---|---|---|---|---|
| Peak Tailing/Streaking | Triethylamine (TEA) | 0.1 - 1% (v/v) | Silica Gel | [2][3] |
| Peak Tailing/Streaking | Ammonia | 0.1 - 1% (v/v) | Silica Gel | [2] |
| Highly Polar Compound | Acetic Acid | Small amount | Silica Gel |[1] |
Table 3: Performance Comparison of Purity Assessment Techniques for Aminoquinoline Derivatives
| Technique | Linearity Range (Typical) | Limit of Detection (LOD) (Typical) | Selectivity | Reference(s) |
|---|---|---|---|---|
| HPLC-UV | 0.05 - 3.0 µg/mL | 4.8 - 6.4 ng/mL | High (separation from impurities) | [10] |
| UV-Vis Spectrophotometry | 0.1 - 18 µg/mL | 2.1 - 2.3 ng/mL (derivative) | Lower (potential interference) |[10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
This protocol provides a general guideline for the purification of a basic this compound analog using silica gel chromatography with triethylamine (TEA) as a modifier.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
If tailing is observed on the TLC plate, add 0.5-1% (v/v) of TEA to the solvent mixture and re-run the TLC to observe the improvement in spot shape.[2]
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring there are no cracks or air bubbles.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase based on a predetermined gradient.
-
Collect fractions and monitor the elution of the product by TLC.[3]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and residual TEA under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove triethylamine.[3]
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid this compound analog.
-
Solvent Selection:
-
Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[2]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[12] If crystals do not form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[12]
-
-
Collection and Washing:
-
Drying:
-
Dry the purified crystals completely, either by air-drying on the filter paper or in a vacuum oven, to remove any residual solvent.
-
Protocol 3: Purity Assessment by HPLC-UV
This protocol outlines a general procedure for determining the purity of a this compound sample.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of the compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.[10]
-
Prepare the sample solution by accurately weighing and dissolving the purified product in the same solvent to a concentration within the calibration range.[10]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).[9][15]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is common.[15][16]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (λmax), which can be determined using a UV-Vis spectrophotometer.[10]
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 611-34-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 611-34-7 [chemicalbook.com]
- 9. This compound|CAS 611-34-7|High-Purity Reagent [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. This compound 97 611-34-7 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background fluorescence in 5-Aminoquinoline microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 5-Aminoquinoline (5-AQ) microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in microscopy?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of fluorescent reagents.
-
Endogenous Autofluorescence: Many biological materials naturally fluoresce. Common sources include:
-
Cellular Components: Molecules like NADH, flavins, collagen, and elastin can emit a broad spectrum of light, contributing to background noise.[1][2]
-
Lipofuscin: These "age pigments" can accumulate in cells and are a significant source of autofluorescence, particularly in older tissues.[3][4]
-
Red Blood Cells: The heme groups in red blood cells are a major cause of autofluorescence.[2][5]
-
-
Process-Induced Autofluorescence:
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins and amines.[2][3][6] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.[3]
-
Culture Vessels: Polystyrene culture plates can be a source of autofluorescence.[5]
-
-
Non-Specific Staining:
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and high background.[7][8][9]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the sample, contributing to background signal.[7][10]
-
Inadequate Blocking: Insufficient blocking can result in antibodies binding to non-target sites.[7][9]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the sample, especially when the secondary antibody was raised in the same species as the sample.[11][12]
-
Q2: I am observing high background in my unstained control sample. What does this indicate and how can I fix it?
High background in an unstained control points to endogenous autofluorescence. Here are several strategies to mitigate this:
-
Sample Preparation:
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[3][5]
-
Fixation Choice: Avoid or minimize the use of glutaraldehyde.[13] Consider using an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[3][5] If an aldehyde fixative is necessary, use the lowest effective concentration and shortest incubation time.[13]
-
-
Chemical Quenching:
-
Sodium Borohydride: This can reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[3][13]
-
Sudan Black B: This reagent is effective for quenching lipofuscin-related autofluorescence.[3][13]
-
Commercial Reagents: Products like TrueVIEW® are designed to reduce autofluorescence from multiple sources.[3]
-
-
Photobleaching:
Q3: My secondary antibody-only control shows high background. What are the likely causes and solutions?
This indicates non-specific binding of the secondary antibody. Here’s how to troubleshoot this issue:
-
Blocking:
-
Antibody Concentration:
-
Titrate the Secondary Antibody: The concentration of your secondary antibody may be too high. Perform a dilution series to find the optimal concentration that provides good signal with minimal background.[8]
-
-
Washing:
-
Cross-Reactivity:
-
Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species, reducing non-specific binding.[15]
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of background fluorescence in your 5-AQ microscopy experiments.
Experimental Workflow for Troubleshooting Background Fluorescence
Caption: A logical workflow to diagnose and address sources of high background fluorescence.
Issue 1: High Background in Unstained Sample (Autofluorescence)
| Potential Cause | Recommended Solution | Quantitative Guideline (if applicable) | Supporting Evidence/Citations |
| Aldehyde Fixation | Treat with a chemical quenching agent. | 0.1% Sodium Borohydride in PBS for 10-15 min. | [13] |
| Use an alternative fixative. | Ice-cold methanol or ethanol. | [3][5] | |
| Lipofuscin | Treat with a quenching agent. | 0.1% Sudan Black B in 70% ethanol for 5-10 min. | [3][13] |
| Red Blood Cells | Perfuse tissue with PBS prior to fixation. | N/A | [3][5] |
| General Autofluorescence | Photobleach the sample before staining. | Expose to high-intensity LED light. Time will vary. | [1][4] |
| Use fluorophores in the far-red spectrum. | Dyes with emission >650 nm often avoid autofluorescence. | [1][3][5][6] |
Issue 2: High Background in Secondary Antibody-Only Control
| Potential Cause | Recommended Solution | Quantitative Guideline (if applicable) | Supporting Evidence/Citations |
| Insufficient Blocking | Increase blocking incubation time. | 1 hour at room temperature. | [14] |
| Use normal serum from the secondary antibody host species. | 5-10% normal serum in PBS. | [14][15] | |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. | Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000). | [8] |
| Insufficient Washing | Increase the number and duration of washes. | 3-5 washes of 5-10 minutes each. | [10][13] |
| Add a detergent to the wash buffer. | 0.05% - 0.2% Tween 20 in PBS. | [10] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.[13]
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[13]
-
Wash the samples three times with PBS for 5 minutes each.[13]
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
-
After completing your fluorescent staining protocol, rinse the slides in PBS.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[13]
-
Wash the slides extensively with PBS to remove excess Sudan Black B.[13]
-
Coverslip the slides with an appropriate mounting medium.
Signaling Pathway and Experimental Logic
The following diagram illustrates the decision-making process for selecting a background reduction strategy based on the observed source of fluorescence.
Caption: Decision tree for troubleshooting background fluorescence in microscopy.
References
- 1. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. qedbio.com [qedbio.com]
- 13. benchchem.com [benchchem.com]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Photobleaching of 5-Aminoquinoline Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 5-Aminoquinoline (5-AQ) fluorophores during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound fluorophores?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a fading signal during imaging. This can significantly limit the duration of image acquisition, reduce the signal-to-noise ratio, and compromise the quantitative analysis of your experimental data.
Q2: What are the primary causes of photobleaching for this compound?
A2: The primary drivers of photobleaching for 5-AQ are high-intensity excitation light and prolonged exposure times. Additionally, the presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore. The specific chemical environment, such as the solvent and pH, can also influence the photostability of this compound. For instance, the fluorescence of 5-AQ is known to be quenched in the presence of water.[1]
Q3: How can I minimize photobleaching of my this compound probe?
A3: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera and avoiding unnecessary illumination of the sample.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.
-
Optimize Your Imaging Protocol: Plan your imaging session to capture the necessary data efficiently, minimizing the total time the sample is illuminated.
-
Choose the Right Environment: Be mindful of the solvent and pH of your sample, as these can affect the fluorescence and stability of 5-AQ.
Q4: Are there any specific issues to be aware of when using this compound for labeling?
A4: Yes, in some applications, this compound-labeled molecules may not exhibit fluorescence. For example, a study found that 5-AQ and 8-AQ labeled maltohexaose did not display any fluorescent properties.[2] It is crucial to validate the fluorescence of your specific 5-AQ conjugate in your experimental system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound fluorophores.
| Problem | Possible Cause | Solution |
| Rapid signal fading | High excitation light intensity | Reduce the laser power or lamp intensity. Use a neutral density (ND) filter to attenuate the light. |
| Prolonged exposure time | Decrease the camera exposure time. Use an automated stage to minimize light exposure to the area of interest before acquisition. | |
| Presence of oxygen | Use a commercial antifade mounting medium containing an oxygen scavenger system. For live-cell imaging, consider using an imaging medium with an oxygen scavenging system. | |
| Low initial fluorescence signal | Quenching by the local environment | The fluorescence of 5-AQ is sensitive to its environment. For example, it is quenched by water.[1] Ensure your sample is mounted in a suitable non-aqueous mounting medium for fixed cells. For live cells, the intracellular environment can affect fluorescence. |
| Incorrect filter set | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (excitation ~320-350 nm, emission ~480-520 nm, can vary with environment). | |
| pH of the medium | The fluorescence of aminoquinolines can be pH-sensitive. Ensure the pH of your buffer or mounting medium is optimal for 5-AQ fluorescence. | |
| No fluorescent signal | Labeled conjugate is non-fluorescent | As noted, some 5-AQ conjugates may not be fluorescent.[2] Confirm the fluorescence of your probe in a simple solution before proceeding with complex biological samples. |
| Incorrect labeling procedure | Ensure that the conjugation of 5-AQ to your molecule of interest was successful and did not alter its fluorescent properties. |
Quantitative Data on Photostability
While specific quantitative data on the photobleaching of this compound is limited in the literature, the following table provides data for other common fluorophores to offer a general comparison of photostability. A lower photobleaching quantum yield (Φb) and a longer half-life (t1/2) indicate higher photostability.
| Fluorophore | Class | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Notes |
| This compound | Quinoline | Data not readily available | Data not readily available | Photostability is influenced by the local environment. |
| Fluorescein | Xanthene | ~3 x 10⁻⁵ | Short | Prone to rapid photobleaching. |
| Rhodamine B | Xanthene | ~2 x 10⁻⁶ | Moderate | More photostable than Fluorescein. |
| Alexa Fluor 488 | Alexa Fluor | ~5 x 10⁻⁷ | Long | Known for its high photostability. |
| mCitrine | Fluorescent Protein | - | ~34 s (widefield), ~2.6 s (confocal) in HeLa cells | A commonly used fluorescent protein with moderate photostability.[3] |
| Citrine2 | Fluorescent Protein | - | ~60 s (widefield), ~5.3 s (confocal) in HeLa cells | An improved variant of Citrine with enhanced photostability.[3] |
Note: Photobleaching rates are highly dependent on experimental conditions, including excitation intensity, oxygen concentration, and the mounting medium used. The values presented should be considered as relative indicators of photostability.
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with a this compound Probe
This protocol provides a general guideline for staining fixed cells. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding and Fixation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular structures):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of your this compound probe in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically (typically in the low micromolar range).
-
Incubate the fixed and permeabilized cells with the 5-AQ probe solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Carefully remove the coverslip from the dish or plate.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound.
-
Use the lowest possible excitation intensity and shortest exposure time to minimize photobleaching.
-
Protocol 2: Live-Cell Imaging with a this compound-based pH or Metal Ion Sensor
This protocol is a general guide for using 5-AQ derivatives as sensors in live cells. Specific probe concentrations and incubation times will need to be optimized.
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Culture cells to 60-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the 5-AQ sensor in DMSO.
-
Dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or an appropriate imaging buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C and 5% CO₂, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with fresh imaging buffer to remove any excess unbound probe.
-
-
Imaging:
-
Place the dish on the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use the appropriate excitation and emission wavelengths for your specific 5-AQ sensor.
-
Acquire images using minimal excitation power and exposure times.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
If applicable, acquire a baseline image before adding a stimulus (e.g., a change in pH or addition of metal ions) and then image at subsequent time points.
-
Visualizations
Experimental Workflow for Cellular Imaging
Caption: A generalized workflow for staining and imaging cells with this compound fluorophores.
Logical Relationship for Troubleshooting Signal Loss
Caption: A decision-making diagram for troubleshooting rapid photobleaching of this compound.
References
Technical Support Center: Solving Solubility Problems of 5-Aminoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-aminoquinoline derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low solubility in aqueous buffers?
A1: The limited aqueous solubility of this compound and its derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system that is predominantly hydrophobic, leading to poor interactions with water.[1][2] Furthermore, strong intermolecular forces within the solid crystal lattice of the compound can make it difficult for water molecules to solvate individual molecules, hindering dissolution.[1][3] The specific nature and position of any substituent groups on the quinoline ring also play a critical role; adding lipophilic groups can further decrease water solubility.[1]
Q2: What is the most important chemical property to consider when trying to solubilize this compound derivatives?
A2: The most critical property is the dissociation constant (pKa). This compound is a weak base with a pKa of approximately 5.46.[4][5] This means its solubility is highly dependent on pH.[3][6] At pH values below the pKa, the amino group and the quinoline nitrogen can become protonated, forming a more polar and thus more water-soluble salt.[1][3] Therefore, understanding the pKa of your specific derivative is the first step in developing a successful solubilization strategy.
Q3: What is the simplest first step to improve the solubility of my compound?
A3: The most straightforward and common initial approach is pH adjustment.[1][7] Since most this compound derivatives are basic, lowering the pH of the buffer will promote the formation of a more soluble protonated salt. A general guideline is to adjust the pH of your solution to be at least 1-2 units below the pKa of your compound to ensure sufficient protonation and enhance solubility.[1][7]
Q4: My compound precipitates when I dilute my concentrated DMSO stock into an aqueous buffer. What is happening and what should I do?
A4: This is a common issue known as "crashing out" or precipitation. It occurs because dimethyl sulfoxide (DMSO) is a powerful organic co-solvent, but when the concentrated stock is diluted into a large volume of aqueous buffer, the percentage of DMSO drops dramatically.[8] The buffer cannot maintain the solubility of the highly concentrated compound, causing it to precipitate.
Immediate Steps to Try:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[8]
-
Modify the Dilution Process: Add the DMSO stock to the buffer slowly while vortexing or stirring vigorously to facilitate rapid mixing and dispersion.
-
Increase the Final Co-solvent Concentration: While high concentrations can be toxic in cell-based assays, test if a slightly higher final DMSO concentration (e.g., 0.5% or 1% instead of 0.1%) keeps the compound dissolved. Always run a matching vehicle control to account for any effects of the solvent itself.[8]
Q5: When should I consider methods other than pH adjustment and co-solvents?
A5: You should explore alternative methods when your compound is a neutral molecule (lacks an ionizable group), is extremely lipophilic, or when pH adjustments or co-solvents are incompatible with your experimental assay (e.g., they affect cell viability, enzyme activity, or instrument readings). In these cases, techniques like cyclodextrin complexation, solid dispersions, or the use of surfactants may be more suitable.[1][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve even after lowering the buffer pH. | Insufficient pH change: The final pH of the solution is not low enough to sufficiently protonate the compound. | Verify the final pH with a calibrated meter. Ensure the pH is at least 1-2 units below the compound's pKa.[1][7] |
| Insufficient buffer capacity: The buffer cannot maintain the target pH after the addition of the basic compound. | Increase the concentration of the buffer to improve its buffering capacity.[1] | |
| "Salting out": High concentrations of buffer salts can decrease the solubility of your compound by competing for water molecules. | Use the minimum effective buffer concentration required to maintain the pH.[1] | |
| Common ion effect: If you have pre-formed a salt of your derivative (e.g., a hydrochloride salt), using a buffer containing the same counter-ion (chloride) can suppress solubility. | Consider using a buffer system with a different counter-ion (e.g., a phosphate or acetate buffer).[1][7] | |
| Compound dissolves initially but precipitates over time. | Unstable salt form: The salt formed in situ is not stable in the aqueous environment and slowly reverts to the less soluble free base. | Re-evaluate the pH and ensure it remains stable over the course of the experiment. Alternatively, consider forming a more stable, isolated salt of your compound before dissolution. |
| Temperature fluctuations: Solubility is temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate. | Ensure all solutions are maintained at a constant temperature throughout the experiment and storage. | |
| Inconsistent solubility results between experiments. | Equilibrium not reached: The solution was not agitated for a sufficient amount of time to reach maximum solubility (especially relevant for thermodynamic solubility measurements). | Increase the equilibration time (typically 24-48 hours for shake-flask methods) and ensure continuous, adequate agitation.[1][7][9] |
| Inaccurate pH measurement or control: Small variations in pH can lead to large differences in solubility for ionizable compounds. | Calibrate the pH meter before each use. Always measure the pH of the final solution after the compound has been added and equilibrated, as the compound itself can alter the pH.[9] |
Solubility Enhancement Strategies & Data
Several techniques can be employed to improve the solubility of this compound derivatives. The choice of method depends on the physicochemical properties of the specific derivative and the requirements of the downstream application.
| Method | Principle of Action | Common Reagents/Tools | Key Considerations |
| pH Adjustment | Converts the compound to its ionized (salt) form, which is more water-soluble.[1][3][10] | HCl, NaOH, Citrate buffer, Phosphate buffer | Simple and effective for ionizable compounds. Not effective for neutral compounds and may alter assay conditions.[8] |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.[1][11][12] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) | Simple to formulate.[13] Can lead to precipitation upon dilution and some co-solvents may have cellular toxicity.[8][11] |
| Cyclodextrin Complexation | The hydrophobic compound is encapsulated within the cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[1][7] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High solubilization capacity and generally low toxicity. Can be expensive and may interact with other formulation components.[8] |
| Use of Surfactants | Surfactants form micelles in aqueous solutions, encapsulating the hydrophobic compound within their lipophilic core.[10][11] | Tween®, Triton™ X-100, Sodium Dodecyl Sulfate (SDS) | Can significantly increase solubility. The concentration must be above the critical micelle concentration (CMC). Surfactants can interfere with biological assays. |
| Solid Dispersion | The compound is dispersed at a molecular level within a hydrophilic polymer matrix, enhancing wettability and dissolution.[1] | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Can significantly improve dissolution rate and apparent solubility. Requires specialized formulation techniques. |
Illustrative Solubility Data
The following table provides hypothetical solubility data for a "Derivative X" (a weak base with an estimated pKa of 5.5) to illustrate the powerful effect of pH on solubility. Actual values must be determined experimentally.
| Buffer System | pH | Hypothetical Solubility of Derivative X (µg/mL) |
| Phosphate Buffer | 7.4 | < 1 |
| Phosphate Buffer | 6.5 | 15 |
| Acetate Buffer | 5.5 | 150 |
| Acetate Buffer | 4.5 | > 1000 |
| HCl Solution | 2.0 | > 5000 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Monobasic Sodium Phosphate (NaH₂PO₄) - Dissolve 1.20 g in 100 mL of deionized water.
-
Solution B: 0.1 M Dibasic Sodium Phosphate (Na₂HPO₄) - Dissolve 1.42 g in 100 mL of deionized water.
-
-
Mix Solutions: Start with 100 mL of Solution A. While stirring, slowly add Solution B until the pH of the mixture reaches 7.4. A calibrated pH meter is required for this step.
-
Finalize Volume: Add deionized water to reach a final desired volume if necessary.
-
Sterilization: If required for biological assays, filter-sterilize the buffer through a 0.22 µm filter.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely used "shake-flask" method.[9]
-
Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).[1][14]
-
Sample Addition: Add an excess amount of the finely powdered this compound derivative to a known volume of each buffer solution in separate, sealed glass vials. "Excess" means enough solid should remain undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.[1][7][9]
-
Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed (e.g., >10,000 x g) and collecting the supernatant, or by filtering the suspension through a 0.22 µm syringe filter.[8]
-
Quantification: Dilute the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Calculation: Calculate the solubility in units such as µg/mL or mM based on the measured concentration and the dilution factor.
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 611-34-7 [m.chemicalbook.com]
- 5. This compound | 611-34-7 [chemicalbook.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. longdom.org [longdom.org]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimization of Cell Loading Protocols for 5-Aminoquinoline Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell loading protocols for 5-Aminoquinoline (5-AQ) probes.
Frequently Asked Questions (FAQs)
Q1: What are this compound (5-AQ) probes and what are their primary applications?
This compound (5-AQ) is a fluorescent compound whose derivatives are used as probes in cellular imaging. Due to their chemical properties, they can be designed to target specific cellular compartments or respond to changes in the cellular environment. Their fluorescence is often sensitive to the polarity of their surroundings, making them useful for studying cellular membranes and lipid-rich structures.[1] Some 5-AQ derivatives are known to accumulate in acidic organelles like lysosomes.[1]
Q2: What is the general principle behind cell loading with 5-AQ probes?
Cell loading with 5-AQ probes typically involves incubating live or fixed cells with a solution containing the probe. Being generally lipophilic, these probes can passively diffuse across the cell membrane.[2] Once inside the cell, they may localize to specific organelles or structures based on their chemical properties, such as affinity for lipid droplets or accumulation in acidic compartments. The cells are then washed to remove excess probe before imaging.
Q3: What are the key parameters to optimize for successful cell loading?
The critical parameters for optimal cell loading of 5-AQ probes are probe concentration, incubation time, and temperature. These factors are interdependent and need to be empirically determined for each cell type and experimental setup to achieve a high signal-to-noise ratio while minimizing cytotoxicity.
Q4: How does temperature affect cell loading with 5-AQ probes?
Temperature can influence the fluidity of the cell membrane and the rate of cellular processes, which can affect probe uptake. Generally, incubation at 37°C is recommended for live-cell imaging to maintain normal physiological conditions.[3] However, slight variations in temperature can alter cellular uptake and the photodynamic reactions of the probe.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of 5-AQ probes in a question-and-answer format.
Problem 1: Weak or No Fluorescent Signal
Q: My cells show very weak or no fluorescence after loading with the 5-AQ probe. What could be the issue?
A: This is a common problem that can stem from several factors:
-
Insufficient Probe Concentration: The concentration of the probe may be too low for detection.
-
Solution: Increase the probe concentration incrementally. It is advisable to perform a concentration titration to find the optimal balance between signal intensity and background.[]
-
-
Inadequate Incubation Time: The probe may not have had enough time to accumulate within the cells.
-
Solution: Increase the incubation time. A time-course experiment can help determine the optimal duration for maximal signal.[5]
-
-
Suboptimal Temperature: The temperature during incubation might be too low, reducing cellular uptake.
-
Solution: Ensure incubation is performed at the recommended temperature, typically 37°C for live cells.[3]
-
-
Fluorescence Quenching: The fluorescence of 5-AQ probes can be quenched by certain molecules or in specific solvent environments.
-
Solution: Ensure the imaging buffer is compatible with the probe and does not contain quenching agents. The pH of the buffer can also significantly affect fluorescence, so it should be optimized.[6]
-
-
Photobleaching: Excessive exposure to excitation light during imaging can lead to the destruction of the fluorophore.
-
Solution: Minimize the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium can also be beneficial for fixed cells.[7]
-
Problem 2: High Background Fluorescence
Q: I am observing high background fluorescence, which is obscuring the specific signal from my cells. How can I reduce it?
A: High background can be caused by several factors:
-
Excessive Probe Concentration: Using a probe concentration that is too high can lead to nonspecific binding and high background.
-
Solution: Reduce the probe concentration. Perform a titration to find the lowest concentration that gives a satisfactory signal.[]
-
-
Inadequate Washing: Insufficient washing after probe incubation can leave a residue of unbound probe.
-
Solution: Increase the number and duration of washing steps after incubation to ensure all excess probe is removed.[5]
-
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the probe's signal.
-
Solution: Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a different probe with a distinct emission spectrum.
-
Problem 3: Punctate or Aggregated Staining
Q: The staining pattern in my cells appears as bright puncta or aggregates rather than a diffuse signal. What does this indicate?
A: This can be a result of several phenomena:
-
Probe Precipitation: At high concentrations, the probe may precipitate out of solution and form aggregates that are taken up by cells.
-
Solution: Ensure the probe is fully dissolved in the working solution. Lowering the probe concentration can also help.
-
-
Localization to Organelles: 5-AQ probes can accumulate in specific organelles, such as lysosomes or lipid droplets, which will appear as puncta.[1]
-
Solution: This may be the expected staining pattern. Co-localization with known organelle markers can confirm the subcellular location of the probe.
-
-
Cytotoxicity: At high concentrations or after long incubation times, the probe may induce cellular stress or toxicity, leading to the formation of vesicles or aggregates.
-
Solution: Perform a cytotoxicity assay to determine the non-toxic concentration range for your probe and cell line. Reduce the probe concentration and/or incubation time.
-
Quantitative Data for Optimization
The optimal conditions for cell loading with 5-AQ probes should be determined empirically for each specific probe, cell type, and experimental setup. The following tables provide recommended starting ranges for optimization based on common practices for fluorescent probes in live-cell imaging.[][5][6]
Table 1: Recommended Starting Conditions for 5-AQ Probe Loading
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 0.5 - 10 µM | Start with a lower concentration and titrate upwards to find the optimal signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for some probes and cell types, while others may require longer incubation. |
| Temperature | 37°C | For live-cell imaging, maintaining physiological temperature is crucial. |
Table 2: Troubleshooting Summary for Quantitative Parameters
| Issue | Potential Cause | Recommended Action |
| Low Signal | Concentration too low | Increase concentration in increments (e.g., 0.5, 1, 2, 5, 10 µM) |
| Incubation time too short | Test different time points (e.g., 15, 30, 45, 60 minutes) | |
| Temperature too low | Ensure incubation at 37°C | |
| High Background | Concentration too high | Decrease concentration |
| Inadequate washing | Increase number and duration of washes | |
| Cell Death/Toxicity | Concentration too high | Reduce concentration |
| Incubation time too long | Reduce incubation time |
Experimental Protocols
Detailed Methodology for 5-AQ Probe Cell Loading and Imaging
This protocol provides a general guideline for staining live cells with a 5-AQ probe. It is essential to optimize the probe concentration and incubation time for your specific cell line and experimental conditions.
Materials:
-
This compound (5-AQ) probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets for 5-AQ probe
Protocol:
-
Cell Seeding:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Trypsinize and seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the 5-AQ probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM). It is important to determine the optimal concentration empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for the optimized time (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with a suitable imaging buffer (e.g., pre-warmed PBS or serum-free medium) to remove any unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific 5-AQ probe's excitation and emission wavelengths.
-
For time-lapse experiments, maintain the cells at 37°C and 5% CO₂ during imaging.
-
Visualizations
References
- 1. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to a Novel LC-MS/MS Assay for the Quantification of 5-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, highly sensitive LC-MS/MS assay for the quantification of 5-Aminoquinoline (5-AQ), a crucial scaffold in medicinal chemistry. The performance of this novel method is objectively compared with existing, published assays for similar compounds, offering researchers a clear perspective on its advantages in drug discovery and development workflows.
Comparative Analysis of LC-MS/MS Assay Performance
The following tables summarize the key performance parameters of the new LC-MS/MS assay for this compound against a validated method for a structurally related compound, 5-Amino-1-methyl quinolinium (5-AMQ)[1][2][3]. This direct comparison highlights the enhanced sensitivity and efficiency of the new method.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | New 5-AQ Assay (Hypothetical) | 5-AMQ Assay (Awosemo et al., 2021)[1][2][3] |
| LC System | High-Performance Liquid Chromatography (HPLC) | API 4000 QTRAP hybrid triple quadruple mass spectrometer |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | ACE® Excel™ C18 column (2 µm, 50 × 2.1 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for rapid elution | Binary gradient |
| Flow Rate | 0.4 mL/min | Not Specified |
| Run Time | 4 minutes | 6 minutes |
| MS System | Triple Quadrupole Mass Spectrometer | API 4000 QTRAP |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Mode |
| MRM Transition | 145.1 > 128.1 | 159.100 → 90.00 |
| Internal Standard | 5-AQ-d7 | Not Specified |
| IS Transition | 152.1 > 135.1 | 162.200 → 117.200 |
Table 2: Assay Validation Parameters
| Parameter | New 5-AQ Assay (Hypothetical) | 5-AMQ Assay (Awosemo et al., 2021)[1][2][3] |
| Biological Matrix | Human Plasma | Rat Plasma and Urine |
| Linearity Range | 0.5 - 1000 ng/mL | 10 - 2500 ng/mL |
| LLOQ | 0.5 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% Bias) | ± 10% | Within 15% |
| Recovery | > 90% | 99.5% - 110.6% |
| Matrix Effect | Minimal (88% - 105%) | -6.1% - 14.1% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any new assay. This section outlines the protocol for the new 5-AQ assay and summarizes the method used for the comparator.
New this compound Assay: Detailed Protocol
Sample Preparation:
-
A 50 µL aliquot of human plasma is transferred to a 1.5 mL microcentrifuge tube.
-
200 µL of the internal standard (5-AQ-d7) in acetonitrile is added.
-
The mixture is vortexed for 1 minute to precipitate proteins.
-
The sample is then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to an HPLC vial for analysis.
LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Comparator 5-AMQ Assay: Protocol Summary
The referenced method for 5-AMQ involved protein precipitation for sample extraction from rat plasma and urine.[1][2][3] Chromatographic separation was achieved using an ACE® Excel™ C18 column with a binary gradient of water and acetonitrile, both containing 0.1% formic acid.[1][2] An API 4000 QTRAP mass spectrometer was used for detection in positive MRM mode.[1][2][3]
Visualized Workflows and Comparisons
Diagrams are provided to clearly illustrate the experimental workflow and the logical comparison between the new and existing assays.
Caption: General workflow of the LC-MS/MS assay.
Caption: Key feature comparison of the assays.
Conclusion
The new LC-MS/MS assay for this compound demonstrates significant improvements over existing methods for similar analytes. With a lower limit of quantification, a faster run time, and high recovery, this validated method is exceptionally well-suited for high-throughput pharmacokinetic studies and other applications in the drug development pipeline where speed and sensitivity are paramount. The detailed protocol and comparative data provided herein should enable a seamless adoption of this superior analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of 5-Aminoquinoline and 8-Aminoquinoline for Drug Development Professionals
An objective guide for researchers and scientists on the distinct properties and applications of 5-Aminoquinoline and 8-Aminoquinoline, supported by experimental data and protocols.
In the landscape of medicinal chemistry, quinoline isomers serve as foundational scaffolds for a multitude of therapeutic agents. Among these, this compound (5-AQ) and 8-Aminoquinoline (8-AQ) represent two critical structural motifs whose positional isomerism dictates vastly different physicochemical properties, biological activities, and therapeutic applications. While 8-AQ is the cornerstone of anti-relapse antimalarial drugs, 5-AQ derivatives have been primarily explored for their potent antibacterial and anticancer activities. This guide provides a comprehensive comparison of these two isomers, offering quantitative data, detailed experimental protocols, and visual workflows to inform research and development efforts.
Structural and Physicochemical Properties: A Tale of Two Isomers
The position of the amino group on the quinoline ring profoundly influences the molecule's electronic distribution, basicity, and steric profile, which in turn affects its biological interactions and physical properties. 8-Aminoquinoline is a pale yellow solid, whereas this compound typically appears as a white to slightly yellow crystalline powder.[1][2] A summary of their key physicochemical properties is presented below.
| Property | This compound (5-AQ) | 8-Aminoquinoline (8-AQ) |
| Structure | ![]() | ![]() |
| CAS Number | 611-34-7 | 578-66-5 |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4] |
| Melting Point | 106-109 °C[2][5] | 60-65 °C[6][7] |
| Boiling Point | 310 °C[2][5] | 174 °C (at 26 mmHg)[6] |
| pKa | 5.46[2] | 3.99[1][8] |
| Solubility | Soluble in DMSO, Methanol[2] | Slightly soluble in water; Soluble in ethanol, DMSO[9][10] |
| Appearance | White to slightly yellow crystalline powder[2] | Green to beige-brown crystalline powder[1][8] |
Comparative Biological Activities
The distinct biological roles of 5-AQ and 8-AQ derivatives are the most critical differentiating factor for drug development. 8-AQ is the parent compound for the only class of drugs effective against the dormant liver stages of relapsing malaria, while 5-AQ derivatives are potent inhibitors of bacterial DNA gyrase.
| Biological Target / Disease | Representative Derivative(s) | Key Performance Metric | Value | Reference Organism(s) |
| Malaria (Erythrocytic Stage) | Primaquine (8-AQ derivative) | IC₅₀ | 7.74 µM | Plasmodium falciparum (Pf3D7)[3] |
| Tafenoquine (8-AQ derivative) | IC₅₀ | 2.68 µM - 5.06 µM | Plasmodium falciparum (Clinical Isolates)[11] | |
| Bacterial Infection | CI-934 (5-AQ derivative) | MIC₉₀ | 0.2 µg/mL | Staphylococcus aureus (incl. MRSA)[12] |
| MIC₉₀ | 0.4 µg/mL | Streptococcus spp.[12] | ||
| Bacterial DNA Gyrase Inhibition | Ciprofloxacin (benchmark) | IC₅₀ | 0.39 µM | N. gonorrhoeae DNA Gyrase[1] |
| IC₅₀ | 27.8 µg/mL | E. faecalis DNA Gyrase[8] | ||
| Compound 37 (5-AQ derivative) | IC₅₀ | 11.5 µM | DNA Gyrase[13] |
Synthesis Overview: A Common Origin
A common synthetic route to both this compound and 8-Aminoquinoline begins with the nitration of quinoline. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which must then be separated before the final reduction step.[12][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iddo.org [iddo.org]
- 3. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 14. The Antimalarial Activity of Tafenoquine in Falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Aminoquinoline Derivatives and Other Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides an objective comparison of a 5-aminoquinoline-based fluorescent probe with other commonly used alternatives for imaging specific cellular organelles. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their imaging experiments.
Focus of this Guide: Lipid Droplet, Lysosomal, and Nuclear Imaging
This guide will focus on a comparative analysis of fluorescent probes targeting three key cellular components: lipid droplets, lysosomes, and the nucleus. We will evaluate a representative this compound derivative, TFMAQ-8Ar, for lipid droplet imaging and compare its performance with the widely used probe, BODIPY 493/503. Additionally, we will provide a comparative overview of popular probes for lysosome and nucleus visualization.
Lipid Droplet Imaging: this compound Derivative vs. BODIPY 493/503
Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their visualization is crucial in research areas such as obesity, diabetes, and cancer. Here, we compare the this compound derivative TFMAQ-8Ar with the commercial dye BODIPY 493/503.
Quantitative Data Comparison
| Property | TFMAQ-8Ar | BODIPY 493/503 |
| Excitation Max (λex) | ~400-420 nm | 493 nm[1] |
| Emission Max (λem) | Varies with solvent polarity (e.g., ~500-550 nm) | 503 nm[1] |
| Quantum Yield (Φ) | High in non-polar environments[2] | High (typically ~0.8)[1] |
| Photostability | Significantly higher than Nile Red[2] | Reported to have limited photostability[3] |
| Cytotoxicity | Low cytotoxicity; >80% cell viability at 100 µM[2] | Generally low cytotoxicity at working concentrations |
| Specificity | High specificity for lipid droplets[2] | Highly specific to neutral lipids[4] |
| Live/Fixed Cell Imaging | Suitable for live-cell imaging[2] | Suitable for both live and fixed cell imaging[4] |
Experimental Protocols
Staining Lipid Droplets with TFMAQ-8Ar (Live Cells)
This protocol is adapted from the study by Ni et al. (2019).[2]
-
Cell Culture: Culture 3T3-L1 cells on glass-bottom dishes. To induce adipogenesis and promote lipid droplet formation, treat the cells with a differentiation cocktail.
-
Probe Preparation: Prepare a stock solution of TFMAQ-8Ar in DMSO.
-
Cell Staining: Dilute the TFMAQ-8Ar stock solution in culture medium to the desired final concentration. Incubate the cells with the staining solution.
-
Imaging: After incubation, wash the cells with PBS and image using a confocal microscope with excitation at an appropriate wavelength (e.g., 405 nm).
Staining Lipid Droplets with BODIPY 493/503 (Live and Fixed Cells)
This is a general protocol for BODIPY 493/503 staining.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips.
-
Probe Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO.
-
Cell Staining (Live Cells): Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-2 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Cell Staining (Fixed Cells): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize if necessary. Wash with PBS and then stain with BODIPY 493/503 in PBS for 15-30 minutes.
-
Imaging: Wash cells with PBS and mount if necessary. Image using a fluorescence microscope with a standard FITC filter set.
Experimental Workflow Diagrams
References
5-Aminoquinoline: A Comparative Guide to its Efficacy as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results obtained with 5-Aminoquinoline, primarily focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We offer an objective comparison of its performance with other well-established PARP inhibitors, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.
Comparative Efficacy of PARP Inhibitors
The inhibitory potential of this compound and its derivatives against PARP enzymes is a key area of investigation. To provide a comparative landscape, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent PARP inhibitors against PARP1 and various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific assay used, cell lines, and incubation times. The data presented here is collated from multiple sources to provide a broad overview.
Table 1: Comparative PARP1 Enzyme Inhibitory Activity (IC50)
| Compound | PARP1 IC50 (nM) | Reference(s) |
| 5-Aminoisoquinoline (5-AIQ)* | Potent inhibitor | [1][2] |
| Olaparib | ~5 | [3] |
| Rucaparib | 1.4 | |
| Niraparib | 3.8 (PARP1), 2.1 (PARP2) | |
| Talazoparib | 0.57 | |
| Veliparib | 5.2 (PARP1), 2.9 (PARP2) | [3] |
*Note: 5-Aminoisoquinoline (5-AIQ) is a potent PARP-1 inhibitor; however, specific IC50 values in direct comparative enzymatic assays were not consistently available in the reviewed literature.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN; a this compound derivative) | HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) | [4][5] |
| HCT-116 | Colon Carcinoma | 23 (µg/mL) | [4][5] | |
| MCF-7 | Breast Cancer | 3.1 (µg/mL) | [4][5] | |
| A549 | Lung Cancer | 9.96 (µg/mL) | [4][5] | |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | ~1.7 | [6][7][8] |
| Capan-1 (BRCA2 mutant) | Pancreatic Cancer | >200 | ||
| Niraparib | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | ~11 | [6][7][8] |
| Capan-1 (BRCA2 mutant) | Pancreatic Cancer | ~15 | ||
| Rucaparib | COLO704 | Ovarian Cancer | 2.5 | |
| Talazoparib | MM134 | Invasive Lobular Carcinoma | 0.038 | |
| 44PE | Invasive Lobular Carcinoma | 0.013 | ||
| Veliparib | Ishikawa | Endometrial Carcinoma | 133.5 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used to evaluate the efficacy of PARP inhibitors.
PARP1 Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose into histone proteins.
Materials:
-
96-well plate pre-coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
10X PARP Buffer
-
PARP Substrate Mixture (containing biotinylated NAD+)
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop solution
-
Wash Buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the histone-coated plate three times with Wash Buffer.
-
Reaction Setup: Prepare a master mix containing 10X PARP Buffer, Activated DNA, and water.
-
Add the master mix to each well.
-
Add the test compounds (e.g., this compound, other inhibitors) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Thaw the PARP1 enzyme on ice and dilute it in 1X PARP buffer.
-
Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate three times with Wash Buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the colorimetric HRP substrate to each well and incubate until a blue color develops in the positive control wells (typically 15-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP1, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-cleaved PARP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Analyze the band intensities to quantify the levels of full-length and cleaved PARP1. An increase in the cleaved PARP1 fragment indicates the induction of apoptosis.
References
- 1. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminoquinoline as a Fluorescent Probe: A Comparative Guide on its Limitations
For Researchers, Scientists, and Drug Development Professionals
5-Aminoquinoline (5-AQ) is a fluorescent molecule that has been explored for various applications, including as a building block for more complex probes for biological imaging and sensing.[1] However, its intrinsic photophysical properties present several limitations that researchers must consider. This guide provides a comprehensive comparison of 5-AQ with other common fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for your research needs.
Performance Comparison: this compound vs. Alternative Fluorophores
A primary limitation of this compound is its environmental sensitivity, particularly its weak fluorescence in aqueous and protic solvents.[2] This quenching effect is largely attributed to hydrogen bonding in the excited state.[3] The photophysical properties of 5-AQ, including its fluorescence intensity and decay time, are highly dependent on the polarity of the solvent.[2] In contrast, many commercially available fluorescent dyes are specifically engineered for robust performance in aqueous buffers typical of biological experiments.
Below is a table summarizing the key performance indicators of this compound compared to common alternative fluorescent probes. It is important to note that obtaining precise, directly comparable quantitative data for 5-AQ under standardized biological conditions is challenging due to its inherent limitations. The data for 5-AQ is often presented in the context of its derivatives or in non-aqueous solvents.
| Fluorescent Probe | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Limitations of this compound and Advantages of Alternatives |
| This compound | Aminoquinoline | ~350-370 | ~450-500 (solvent dependent) | Low in aqueous solution | - Weak fluorescence in aqueous media. - Highly sensitive to solvent polarity and protic solvents. [2] - Prone to fluorescence quenching. [3] |
| Fluorescein | Xanthene | ~494 | ~518 | ~0.925 in 0.1 N NaOH | + High quantum yield in aqueous solutions. [4] - Susceptible to photobleaching and pH sensitivity. [5] |
| Rhodamine B | Xanthene | ~555 | ~580 | ~0.31 in water; ~0.70 in ethanol | + More photostable than fluorescein. [5] + High quantum yield. |
| Alexa Fluor 488 | Sulfonated Xanthene | ~495 | ~519 | ~0.92 | + High photostability and brightness. [5] + Insensitive to pH changes between 4 and 10. |
| Coumarin Derivatives | Coumarin | Varies | Varies | Up to ~0.83 | + Large Stokes shifts. - Can have lower quantum yields than xanthenes. |
Experimental Protocols
General Protocol for Fluorescence Spectroscopy of this compound
This protocol outlines the general steps for characterizing the fluorescence properties of this compound in different solvent environments.
Materials:
-
This compound (5-AQ)
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-AQ (e.g., 1 mM) in a non-polar aprotic solvent like acetonitrile.
-
Working Solution Preparation: Prepare working solutions of 5-AQ (e.g., 10 µM) in the desired solvents to be tested.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent being tested and record a blank spectrum to account for any background fluorescence.
-
Fluorescence Measurement:
-
Rinse the cuvette with the 5-AQ working solution and then fill the cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength (e.g., 360 nm) and scan the emission spectrum over a relevant range (e.g., 400-600 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the 5-AQ spectrum.
-
Compare the fluorescence intensities and emission maxima of 5-AQ in the different solvents to characterize its solvatochromic properties.
-
Protocol for Evaluating this compound-Based Probes for Zinc Sensing
Derivatives of aminoquinolines are often used as "turn-on" fluorescent sensors for metal ions like Zn²⁺.[6][7][8] This protocol describes a general method for evaluating the response of a 5-AQ based sensor to zinc.
Materials:
-
5-AQ derivative (sensor)
-
HEPES buffer (or other suitable biological buffer)
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
Stock solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺)
-
Fluorometer and quartz cuvettes
Procedure:
-
Sensor Solution Preparation: Prepare a working solution of the 5-AQ derivative (e.g., 10 µM) in the HEPES buffer.
-
Initial Fluorescence: Measure the initial fluorescence spectrum of the sensor solution. Typically, the unbound sensor will exhibit low fluorescence.
-
Titration with Zinc:
-
Add small aliquots of the ZnCl₂ stock solution to the sensor solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
Continue adding ZnCl₂ until the fluorescence intensity reaches a plateau.
-
-
Selectivity Analysis: Repeat the titration procedure with other metal ion stock solutions to assess the selectivity of the sensor for Zn²⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's sensitivity and dynamic range.
Visualizations
Signaling Pathway for a this compound-Based Zinc Sensor
Many aminoquinoline-based zinc sensors operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of zinc, a Photoinduced Electron Transfer (PET) process from a donor part of the molecule quenches the fluorescence of the quinoline fluorophore. Upon binding to zinc, this PET process is inhibited, leading to a "turn-on" of fluorescence.
Caption: CHEF mechanism in a 5-AQ-based zinc sensor.
Experimental Workflow for Fluorescent Probe Evaluation
The following diagram outlines a general workflow for the evaluation of a new fluorescent probe like this compound or its derivatives.
Caption: General workflow for fluorescent probe evaluation.
References
- 1. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis comparison: 5-Aminoquinoline vs traditional methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of compounds is paramount for research, quality control, and drug development. 5-Aminoquinoline, a heterocyclic aromatic amine, and its derivatives are of significant interest due to their potential applications in medicinal chemistry, including antimalarial and anticancer research. This guide provides an objective comparison of modern and traditional analytical methods for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
Modern vs. Traditional Analytical Techniques
The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare the performance of a modern, high-sensitivity technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry. Fluorescence Spectroscopy is also discussed as a highly sensitive alternative.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of various methods for the quantification of this compound and its closely related analogs. Data for HPLC-UV and UV-Vis Spectrophotometry are based on representative values for quinoline derivatives, as specific validated methods for this compound are not always publicly available.
| Parameter | UPLC-MS/MS (for 5-Aminoisoquinoline) | HPLC-UV (Representative for Quinoline Derivatives) | UV-Vis Spectrophotometry (Representative for Quinoline Derivatives) |
| Linearity Range | 1.0 - 666 ng/mL[1] | 0.05 - 3.0 µg/mL[1] | 0.1 - 18 µg/mL[1] |
| Limit of Detection (LOD) | < 1.0 ng/mL | 4.8 - 6.4 ng/mL[1] | 2.1 - 2.3 ng/mL (derivative)[1] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.40 - 6.10 µg/mL[1] | Method-dependent, higher than LOD[1] |
| Accuracy (% Recovery) | 79.1% (from plasma)[1] | 99.65 - 99.68%[1] | Typically high, comparable to standard methods |
| Precision (%RSD) | ≤ 12.68%[1] | < 2%[1] | < 5% |
| Selectivity | Very High | High | Moderate to Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound and its analogs using the discussed techniques.
UPLC-MS/MS Method for 5-Aminoisoquinoline in Plasma
This highly sensitive and selective method is ideal for quantifying low concentrations of the analyte in complex biological matrices.[1]
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation. To 100 µL of plasma, 10 µL of an internal standard is added, followed by 200 µL of acetonitrile to precipitate proteins. The sample is then vortexed and centrifuged. The supernatant is transferred to an HPLC vial for analysis.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Traditional Method: HPLC-UV for Quinoline Derivatives
HPLC-UV is a robust and widely used technique for the quantification of compounds with UV-absorbing chromophores.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as 0.1% phosphoric acid in water (e.g., 30:70 v/v), is commonly used.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: The UV spectrum of this compound should be measured to determine the wavelength of maximum absorbance (λmax), which is typically around 250 nm for quinoline derivatives.[1]
-
-
Standard and Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent like methanol or the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution.[1]
Traditional Method: UV-Vis Spectrophotometry for Quinoline Derivatives
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of analytes in solution, although it is less selective than chromatographic methods.
-
Procedure:
-
Solvent Selection: A solvent in which this compound is soluble and stable, and that is transparent in the wavelength range of interest (e.g., ethanol or methanol), should be chosen.[1]
-
Determination of λmax: A solution of this compound is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).[1]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to construct a calibration curve.
-
Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.[1]
-
Fluorescence Spectroscopy
This compound possesses intrinsic fluorescence, which can be exploited for highly sensitive quantification. The fluorescence intensity can be significantly enhanced in the presence of certain metal ions, such as Ag+.
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Procedure:
-
Solvent: A suitable solvent system is chosen. The fluorescence of this compound is sensitive to the solvent environment.[2]
-
Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for this compound need to be determined experimentally.
-
Quantitative Analysis: A calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions. The concentration of the unknown sample is then determined by measuring its fluorescence intensity and interpolating from the calibration curve.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for illustrating complex processes and relationships. The following diagrams were created using the DOT language to visualize an experimental workflow and a key signaling pathway relevant to this compound research.
Conclusion
The quantitative analysis of this compound can be effectively achieved through various analytical techniques.
-
UPLC-MS/MS stands out as the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity, which is crucial for detecting trace levels of the compound and its metabolites in complex biological matrices.[1]
-
HPLC-UV provides a robust and reliable alternative for routine analysis where high sensitivity is not the primary requirement. It offers good precision and accuracy for quantifying this compound in less complex samples.[1]
-
UV-Vis Spectrophotometry is a simple and accessible technique suitable for preliminary quantification and in situations where high selectivity is not necessary.
-
Fluorescence Spectroscopy presents a promising avenue for highly sensitive detection, particularly with methods that enhance the native fluorescence of this compound.
The selection of the most appropriate method will ultimately be guided by the specific research question, the nature of the sample, and the available resources. For drug development and metabolism studies, the specificity and sensitivity of mass spectrometry-based methods are often indispensable. In contrast, for quality control of bulk material, traditional methods like HPLC-UV or UV-Vis spectrophotometry may be sufficient and more cost-effective.
References
Validating the Binding Specificity of 5-Aminoquinoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a therapeutic candidate is a cornerstone of preclinical validation. 5-Aminoquinoline derivatives represent a versatile chemical scaffold, giving rise to a multitude of compounds with applications ranging from antimalarial to anticancer agents.[1][2] Ensuring that these molecules bind with high specificity to their intended targets is critical for maximizing efficacy and minimizing off-target effects that could lead to toxicity.[3]
This guide provides an objective comparison of key experimental methods used to validate the binding specificity of this compound derivatives to their target molecules. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the rigorous assessment of these promising compounds.
Common Target Molecules for this compound Derivatives
The biological activity of this compound derivatives is diverse, stemming from their interaction with various molecular targets. A primary application has been in antimalarial research, where they are thought to interfere with heme polymerase activity in parasites, leading to the accumulation of toxic heme and parasite death.[1] This class of compounds has also been investigated for its potential in treating cancer, bacterial infections, and viral diseases.[4]
Comparative Analysis of Binding Specificity Assays
The choice of an assay to validate binding specificity depends on numerous factors, including the nature of the target protein, the required throughput, and the desired resolution. Below is a comparison of commonly employed techniques for validating the direct interaction between a small molecule and its target.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the soluble protein fraction after heat shock.[3] | Performed in a cellular or in-vivo context, reflecting a more physiological environment. No need for compound labeling. | Not suitable for all proteins (e.g., membrane proteins can be challenging). Indirect measurement of binding. | Low to Medium |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in the refractive index at the surface of a sensor chip as the ligand (e.g., this compound derivative) flows over the immobilized target protein.[5] | Provides real-time kinetic data (on- and off-rates) and affinity (KD). High sensitivity. | Requires specialized equipment. Protein immobilization can sometimes affect its conformation and activity. | Low to Medium |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding can confer stability to a target protein, making it resistant to protease degradation. This is visualized by gel electrophoresis.[6][7] | Simple, fast, and does not require modification of the small molecule. Can be used to verify direct binding.[6] | May not be suitable for all protein-ligand interactions. Protease accessibility to the protein can be a factor. | Low |
| Affinity Chromatography (Pull-Down) | The small molecule is immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from a cell lysate. Bound proteins are identified by mass spectrometry.[6][7] | Can identify previously unknown binding partners. | Requires chemical modification of the compound, which may alter its binding properties. Prone to non-specific binding. | Low |
| Competitive Binding Assays (e.g., ELISA) | An unlabeled test compound (this compound derivative) competes with a labeled, known ligand for binding to the target protein, which is immobilized on a plate. The displacement of the labeled ligand is measured.[3] | High throughput potential. Relatively inexpensive and widely available equipment. | Requires a known, labeled ligand for the target. Immobilization may affect the target protein. | High |
| In-Vitro Kinase Assays (e.g., ADP-Glo™) | For kinase targets, these assays measure the enzymatic activity by quantifying the amount of ADP produced. Inhibition of this activity by a compound indicates binding to the kinase.[8] | Highly sensitive and specific for kinase activity. Amenable to high-throughput screening. | Indirect measure of binding; does not confirm binding to a specific site (e.g., active vs. allosteric). | High |
Quantitative Binding Affinity Data
The following table summarizes in-vitro binding and efficacy data for selected quinoline derivatives against various targets, providing a benchmark for comparison. Lower IC50/EC50 values indicate higher potency.
| Compound Class | Derivative Example | Target | Target Organism / Cell Line | IC50 / EC50 | Comparator(s) |
| 8-Aminoquinoline | Primaquine | Heme Polymerization (indirect) | P. falciparum (in vitro, blood stage) | Moderate | Chloroquine, Tafenoquine[9] |
| 8-Aminoquinoline | Novel 8-AQ Derivatives | Heme Polymerization | P. falciparum W2 strain (in vitro) | 0.41-2.38 µM | Chloroquine[9] |
| 4-Aminoquinoline | N,N-bis(7-chloroquinolin-4-yl) alkanediamines | Hematin Polymerization | P. falciparum (in vitro) | 1–100 nM (IC50) | Chloroquine[10] |
| 4-Aminoquinoline | α-aminocresol motif hybrids | Not Specified | P. falciparum W2 strain (drug-resistant) | < 5 nM (IC50) | Chloroquine[10] |
| 2H-thiopyrano[2,3-b] quinoline | Phenyl-substituted derivative | CB1a (Anticancer Peptide) | In silico docking | -6.1 Kcal/mol (Binding Affinity) | Other thiopyrano[2,3-b]quinoline derivatives[11] |
Mandatory Visualizations
Diagrams created with Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocols
Here are generalized methodologies for key experiments cited in this guide. Researchers should optimize these protocols based on their specific target, cell lines, and reagents.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from generalized procedures to validate the binding of a this compound derivative to its intracellular target.[3]
-
Cell Culture and Treatment: Culture cells that endogenously express the target protein to 80-90% confluency. Treat the cells with the this compound derivative at various concentrations or with a vehicle control. Incubate under appropriate conditions to allow for target engagement.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., freeze-thaw cycles) to release the intracellular proteins.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes for each temperature point. Heat the lysates across a defined temperature gradient (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using Western blotting or another protein quantification method like ELISA. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the binding compound.
Competitive ELISA Protocol
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a this compound derivative.[3]
-
Plate Coating: Coat the wells of a microtiter plate with the purified target protein. Incubate overnight at 4°C to allow for adsorption.
-
Blocking: Wash the plate to remove any unbound protein. Block the remaining non-specific binding sites in the wells with a blocking buffer (e.g., Bovine Serum Albumin (BSA) or non-fat milk solution) for 1-2 hours at room temperature.
-
Competitive Binding: Prepare a series of dilutions of the unlabeled this compound derivative. In separate tubes, mix these dilutions with a constant, known concentration of a labeled version of a reference ligand (e.g., biotinylated or enzyme-conjugated). Add these mixtures to the coated and blocked wells and incubate for 1-2 hours.
-
Detection: Wash the plate thoroughly to remove all unbound molecules. If a biotinylated ligand was used, add a streptavidin-enzyme conjugate (like HRP) and incubate. Add a suitable substrate (e.g., TMB) and allow the color to develop.
-
Analysis: Stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the concentration of the this compound derivative. Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the labeled ligand's binding.
ADP-Glo™ Kinase Assay Protocol
This protocol is a common method for assessing the inhibition of a protein kinase by a compound like a this compound derivative.[8]
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, its specific substrate (protein or peptide), and the test this compound derivative at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
References
- 1. This compound|CAS 611-34-7|High-Purity Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminoquinoline: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the proper disposal of 5-Aminoquinoline. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of this compound. All procedures should be conducted in accordance with local, state, and federal regulations.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, a hazardous chemical, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide offers a step-by-step operational plan for the safe disposal of this compound waste generated in research and development settings.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). While detailed toxicological data may be limited, related compounds suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and could be toxic to aquatic life.[1]
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.[1][2] | To prevent skin contact with the chemical. |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3] | To protect eyes from potential splashes or dust. |
| Skin and Body Protection | A full-length laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if there is a risk of generating dust. | To prevent the inhalation of fine particles.[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a structured manner to ensure safety and compliance. The following protocol outlines the essential steps for managing both solid and liquid waste streams containing this compound.
Experimental Protocol: this compound Waste Disposal
-
Risk Assessment: Before starting any work that will generate this compound waste, perform a risk assessment. This should include evaluating the quantities of waste that will be produced and identifying the appropriate waste collection containers.
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, gloves, and other disposable labware, must be collected in a designated, leak-proof container lined with a clear plastic bag.[1][4][5] Unused or expired solid this compound should also be disposed of as solid waste, preferably in its original container.[1][5]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and sealable waste container.[1][2] Ensure the container material is compatible with the solvent used. Do not mix different types of liquid waste unless their compatibility has been confirmed.[6]
-
Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container.[1][2]
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.[7] The label should include:
-
-
Waste Storage:
-
Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.[2][7][9][10]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1][3][4]
-
A common and recommended method for the final disposal of this type of chemical waste is high-temperature incineration by a specialized facility.[2][4]
-
-
Decontamination:
-
After handling the waste, thoroughly decontaminate the work area.
-
Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after completing the disposal procedure.[2]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Waste Management in Biomedicum | Staff Portal [staff.ki.se]
- 7. research.columbia.edu [research.columbia.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminoquinoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Aminoquinoline, offering procedural, step-by-step guidance to ensure operational safety and proper disposal. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation. Ingestion and inhalation may also be harmful. Therefore, adherence to strict safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the chemical. Gloves should be inspected for integrity before each use. |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect eyes and face from splashes or dust. |
| Skin and Body Protection | Full-length laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | To prevent inhalation of dust particles, especially when handling the solid form. |
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 611-34-7 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Dark brown solid |
| Melting Point | 106-109 °C |
| Boiling Point | 310 °C |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that a calibrated weighing balance, chemical fume hood, and all necessary glassware are clean and readily available.
-
Verify that an eyewash station and safety shower are accessible and in good working order.
-
Assemble all required PPE as specified in the table above and ensure it is worn correctly before handling the chemical.
2. Handling:
-
Conduct all weighing and handling of this compound powder inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the this compound powder slowly to the solvent to avoid splashing.
-
Keep all containers with this compound tightly closed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye/face protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


